An In-depth Technical Guide to Dichloronitropyridines in Synthetic Chemistry
A Note to the Researcher: Initial searches for "3,4-Dichloro-5-nitropyridazine" under CAS number 1706465-11-3 did not yield any publicly available data. This suggests that the requested compound may be novel, proprietary...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Researcher: Initial searches for "3,4-Dichloro-5-nitropyridazine" under CAS number 1706465-11-3 did not yield any publicly available data. This suggests that the requested compound may be novel, proprietary, or that the provided CAS number is incorrect. Given the interest in dichlorinated nitro-heterocycles for drug development, this guide has been structured to focus on a well-documented and commercially available analogue: 2,4-Dichloro-5-nitropyridine (CAS 4487-56-3) . The principles of reactivity and synthetic utility discussed herein are likely to be broadly applicable to other isomers within this chemical class.
Introduction: The Strategic Utility of 2,4-Dichloro-5-nitropyridine
2,4-Dichloro-5-nitropyridine is a pivotal building block in modern medicinal and agricultural chemistry.[1] Its utility stems from the synergistic interplay of its structural features: a pyridine core, two chlorine atoms, and a nitro group. The electron-deficient nature of the pyridine ring, further amplified by the strongly electron-withdrawing nitro group, activates the chlorine atoms for nucleophilic aromatic substitution (SNAr).[2] This heightened reactivity, combined with the differential reactivity of the two chlorine atoms, allows for selective and sequential functionalization, making it an invaluable scaffold for the synthesis of complex molecular architectures.[1]
This guide provides an in-depth exploration of the physicochemical properties, reactivity, and synthetic applications of 2,4-dichloro-5-nitropyridine, with a focus on its practical application in research and development.
Physicochemical Properties
A thorough understanding of a reagent's physicochemical properties is fundamental to its effective use in synthesis. The key properties of 2,4-dichloro-5-nitropyridine are summarized below.
The reactivity of 2,4-dichloro-5-nitropyridine is dominated by nucleophilic aromatic substitution. The electron-withdrawing nitro group significantly enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles.[2]
Regioselectivity of Nucleophilic Substitution
A key feature of 2,4-dichloro-5-nitropyridine is the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity can be rationalized by examining the stability of the Meisenheimer-type intermediates formed upon nucleophilic attack at each position. Attack at C-4 allows for delocalization of the negative charge onto the nitro group without disrupting the aromaticity of the pyridine ring as significantly as attack at C-2.
This differential reactivity is a powerful tool for synthetic chemists, enabling the selective introduction of different substituents at the 4- and 2-positions in a stepwise manner.
Caption: Regioselectivity in the nucleophilic substitution of 2,4-dichloro-5-nitropyridine.
Synthetic Applications and Experimental Protocols
2,4-Dichloro-5-nitropyridine is a versatile intermediate for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1]
Synthesis of Substituted Aminopyridines
One of the most common applications of 2,4-dichloro-5-nitropyridine is in the synthesis of substituted aminopyridines. The chlorine atoms can be displaced by primary or secondary amines to introduce diverse functionalities.
Experimental Protocol: Synthesis of N-Cyclopentyl-4-chloro-5-nitro-2-pyridinamine
This protocol describes a typical nucleophilic substitution reaction at the 4-position.
Materials:
2,4-Dichloro-5-nitropyridine (1.0 eq)
Cyclopentylamine (1.0 eq)
Triethylamine (2.0 eq)
Anhydrous acetonitrile
Procedure:
Dissolve 2,4-dichloro-5-nitropyridine in anhydrous acetonitrile.
In a separate flask, prepare a solution of cyclopentylamine and triethylamine in anhydrous acetonitrile.
Slowly add the amine solution to the solution of 2,4-dichloro-5-nitropyridine with stirring.
Stir the resulting solution at room temperature and monitor the reaction progress by TLC or LC-MS.
Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography.
This protocol is adapted from a general procedure and may require optimization for specific substrates.[2]
Caption: Experimental workflow for the synthesis of a 4-amino-substituted pyridine derivative.
Further Transformations
The remaining chlorine atom at the 2-position and the nitro group offer further opportunities for chemical modification. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the construction of heterocyclic rings. The chlorine at the 2-position can be displaced by another nucleophile or participate in cross-coupling reactions.
Safety and Handling
As with all halogenated and nitro-substituted aromatic compounds, 2,4-dichloro-5-nitropyridine should be handled with care.
Precautionary Statements: Wash skin thoroughly after handling (P264). Wear protective gloves, eye protection, and face protection (P280).
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
2,4-Dichloro-5-nitropyridine is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined reactivity, particularly the regioselective nature of its nucleophilic substitution reactions, provides chemists with a powerful tool for the construction of novel compounds with potential applications in drug discovery and agrochemical development. While the initially requested 3,4-dichloro-5-nitropyridazine remains uncharacterized in the public domain, the principles and applications outlined for its pyridine analogue offer a solid foundation for researchers working with this class of compounds.
References
CSUEU. (2020, April 6). SDS No: Triple S_64 Fast Break Concentrate. Retrieved February 7, 2026, from [Link]
MDPI. (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved February 7, 2026, from [Link]
chemical structure of 3,4-dichloro-5-nitropyridazine
An In-Depth Technical Guide to 2,4-Dichloro-5-nitropyridine: Structure, Synthesis, Reactivity, and Applications in Drug Discovery Editorial Note: Initial searches for "3,4-dichloro-5-nitropyridazine" did not yield suffic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2,4-Dichloro-5-nitropyridine: Structure, Synthesis, Reactivity, and Applications in Drug Discovery
Editorial Note: Initial searches for "3,4-dichloro-5-nitropyridazine" did not yield sufficient data for a comprehensive technical guide. However, a closely related compound, 2,4-dichloro-5-nitropyridine , is extensively documented and holds significant relevance in the field of medicinal chemistry. This guide will, therefore, focus on this well-characterized and synthetically versatile building block to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction
2,4-Dichloro-5-nitropyridine is a halogenated and nitro-substituted pyridine derivative that serves as a pivotal intermediate in organic synthesis.[1] Its unique electronic properties, stemming from the electron-deficient pyridine ring in conjunction with a strongly electron-withdrawing nitro group, render it a highly reactive and versatile scaffold.[1] This guide delves into the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 2,4-dichloro-5-nitropyridine, with a particular focus on its role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
2,4-Dichloro-5-nitropyridine typically appears as a light brown to yellow solid at room temperature.[2] It is soluble in organic solvents like methanol and acetonitrile but has poor solubility in less polar solvents such as petroleum ether.[1]
Table 1: Physicochemical Properties of 2,4-Dichloro-5-nitropyridine
The structural elucidation of 2,4-dichloro-5-nitropyridine and its derivatives relies heavily on modern spectroscopic techniques.
Mass Spectrometry (MS): In electrospray ionization (ESI-MS) in positive ion mode, the molecule typically shows a molecular ion peak at m/e 194 [M+H]⁺.[3] Electron Ionization (EI-MS) provides detailed fragmentation patterns crucial for structural confirmation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide characteristic signals for the protons and carbons of the pyridine ring, with chemical shifts influenced by the chloro and nitro substituents.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C=N, and N-O (nitro group) vibrations.
Synthesis of 2,4-Dichloro-5-nitropyridine
A common synthetic route to 2,4-dichloro-5-nitropyridine involves the nitration of 2,4-dichloropyridine. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of 2,4-dichloro-5-nitropyridine
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
2,4-dichloropyridine
Fuming nitric acid
Concentrated sulfuric acid
Ice
Saturated aqueous potassium carbonate (K₂CO₃)
Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
Addition of Reactants: Slowly add 2,4-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C. Subsequently, add fuming nitric acid dropwise, ensuring the temperature does not exceed 15 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
Quenching: Carefully pour the reaction mixture onto crushed ice.
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of saturated aqueous potassium carbonate until the pH is alkaline.[3] Extract the aqueous layer multiple times with ethyl acetate.[3]
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3] Filter and concentrate the solvent under reduced pressure to obtain the crude product.[3]
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2,4-dichloro-5-nitropyridine.[3]
Navigating the Synthetic Landscape of 3,4-Dichloro-5-Nitropyridazine: A Technical Guide for Chemical Researchers
For Immediate Release This technical guide offers an in-depth exploration of 3,4-dichloro-5-nitropyridazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This doc...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide offers an in-depth exploration of 3,4-dichloro-5-nitropyridazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its core physicochemical properties, discusses its synthetic relevance, and explores its potential applications, particularly within the pharmaceutical industry.
Core Compound Characteristics
3,4-Dichloro-5-nitropyridazine is a substituted pyridazine derivative. The presence of two chlorine atoms and a nitro group on the pyridazine ring significantly influences its chemical reactivity and potential as a building block in organic synthesis.
Physicochemical Properties
A precise determination of the physicochemical properties of 3,4-dichloro-5-nitropyridazine is challenged by the limited availability of specific experimental data for this particular isomer. However, based on data from chemical suppliers and computational predictions for related isomers, we can compile the following key information.
It is important to note that the density is a predicted value for a related isomer, 3,5-dichloro-4-nitropyridine, and should be considered an approximation in the absence of experimentally determined data for 3,4-dichloro-5-nitropyridazine.
Synthesis and Reactivity: A Landscape of Possibilities
The synthesis of dichloronitropyridazines and their pyridine analogues typically involves the nitration of a corresponding dichloropyridine or dichloropyridazine precursor. The regioselectivity of the nitration is a critical factor, often leading to a mixture of isomers that require careful separation and characterization.
The reactivity of 3,4-dichloro-5-nitropyridazine is dictated by the electronic properties of the pyridazine ring, further modulated by the electron-withdrawing nature of the two chlorine atoms and the powerful nitro group. This electronic arrangement renders the carbon atoms of the heterocyclic ring susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this class of compounds is nucleophilic aromatic substitution (SNAr). The chlorine atoms act as leaving groups and can be displaced by a variety of nucleophiles. The nitro group, being a strong electron-withdrawing group, activates the ring towards this type of reaction. The positions of the chlorine atoms relative to the nitro group and the ring nitrogen atoms will influence the regioselectivity of the substitution.
Experimental Insight: A Generalized Protocol for Nucleophilic Aromatic Substitution
The following protocol is a generalized procedure for a typical SNAr reaction involving a dichloronitro-heterocycle and an amine nucleophile. This serves as a foundational method that would require optimization for the specific substrate and nucleophile.
Objective: To synthesize an amino-substituted nitropyridazine derivative.
Base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))
Reaction vessel with magnetic stirrer and inert atmosphere capabilities (e.g., nitrogen or argon)
Standard laboratory glassware for workup and purification
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Column chromatography supplies for purification
Procedure:
Reaction Setup: In a clean, dry reaction vessel, dissolve 3,4-dichloro-5-nitropyridazine (1 equivalent) in the chosen aprotic polar solvent.
Addition of Reagents: To the stirred solution, add the amine nucleophile (1-1.2 equivalents) followed by the base (1.5-2 equivalents).
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to facilitate the reaction.
Reaction Monitoring: The progress of the reaction is monitored by TLC, observing the consumption of the starting material and the appearance of the product spot.
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Causality in Experimental Choices:
Solvent: Aprotic polar solvents are chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex intermediate, which is a key step in the SNAr mechanism.
Base: A base is required to neutralize the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
Temperature: The reaction temperature is optimized to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions or decomposition of the starting materials or products.
Visualization of Synthetic Pathways
The following diagrams illustrate the core concepts of reactivity and potential synthetic transformations of 3,4-dichloro-5-nitropyridazine.
Caption: Potential synthetic transformations of 3,4-dichloro-5-nitropyridazine.
Applications in Drug Discovery and Development
Heterocyclic compounds, particularly those containing nitrogen, are privileged structures in medicinal chemistry. The pyridazine core is found in a number of biologically active molecules. The dichloro-nitro substitution pattern on the pyridazine ring provides a versatile scaffold for the synthesis of a diverse library of compounds for biological screening.
The reactive nature of the chlorine atoms allows for the introduction of various functional groups that can modulate the pharmacological properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability. The nitro group can also be a key pharmacophoric feature or can be reduced to an amino group, providing another point for further chemical modification.
While specific applications of 3,4-dichloro-5-nitropyridazine in drug development are not extensively documented, related dichloronitropyridine isomers serve as key intermediates in the synthesis of compounds with a wide range of biological activities, including kinase inhibitors and agents targeting various receptors.
[2]
Conclusion
3,4-Dichloro-5-nitropyridazine represents a potentially valuable, yet under-explored, building block for organic synthesis and medicinal chemistry. While a scarcity of specific data for this isomer presents a challenge, the known reactivity of related compounds provides a strong basis for its application in the construction of complex molecular architectures. Further research into the specific properties and reactivity of 3,4-dichloro-5-nitropyridazine is warranted to fully unlock its potential in the development of novel therapeutics and other advanced materials.
References
PubChemLite. (n.d.). 3,4-dichloro-5-nitropyridine. Retrieved February 5, 2024, from [Link]
Chongqing Chemdad Co. (n.d.). 3,5-DICHLORO-4-NITROPYRIDINE. Retrieved February 5, 2024, from [Link]
PubChem. (n.d.). 2,5-Dichloro-4-nitropyridine. Retrieved February 5, 2024, from [Link]
Sunway Pharm Ltd. (n.d.). 3,4-dichloro-5-nitropyridine. Retrieved February 5, 2024, from [Link]
ResearchGate. (2011). 2,6-Dichloro-3-nitropyridine. Retrieved February 5, 2024, from [Link]
MDPI. (2023). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Retrieved February 5, 2024, from [Link]
Chemsrc. (n.d.). 3,5-DICHLORO-4-NITROPYRIDINE N-OXIDE. Retrieved February 5, 2024, from [Link]
Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
National Center for Biotechnology Information. (2016). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved February 5, 2024, from [Link]
Halogenated Nitropyridazine Building Blocks: A Technical Guide for Drug Discovery
Executive Summary Pyridazine scaffolds have emerged as privileged structures in modern medicinal chemistry, offering distinct physicochemical advantages over their pyridine and pyrimidine analogs. Specifically, halogenat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyridazine scaffolds have emerged as privileged structures in modern medicinal chemistry, offering distinct physicochemical advantages over their pyridine and pyrimidine analogs. Specifically, halogenated nitropyridazines represent a high-value class of building blocks that enable orthogonal functionalization . The presence of a nitro group (a latent amine) alongside a halogen (a cross-coupling or
handle) allows researchers to rapidly assemble complex bicyclic cores, such as imidazo[1,2-b]pyridazines, which are prevalent in kinase inhibitors like Ponatinib.
This guide details the synthesis, reactivity, and application of these cores, providing self-validating protocols for the bench scientist.
The Strategic Advantage of the Pyridazine Core
In drug design, replacing a phenyl or pyridine ring with a pyridazine (1,2-diazine) often yields improved pharmacokinetic profiles.
Feature
Medicinal Chemistry Impact
Dipole Moment
High dipole (~3.9 D) improves solubility compared to pyrazine (0 D) or pyridine (2.2 D).
H-Bonding
The N1=N2 bond provides a unique hydrogen bond acceptor motif, often interacting with water-mediated pockets in enzymes (e.g., kinases).
Metabolic Stability
The electron-deficient ring is generally resistant to oxidative metabolism (CYP450) compared to electron-rich heterocycles.
pKa Modulation
Pyridazines are weaker bases (pKa ~2.3) than pyridines (pKa ~5.2), reducing non-specific protein binding.
Synthesis of Core Building Blocks
Access to halogenated nitropyridazines typically proceeds through the oxidation of commercially available precursors or direct functionalization of the 3,6-dichloropyridazine core.
Primary Synthetic Routes
The most robust entry point is 3,6-dichloropyridazine , synthesized from maleic hydrazide. Introducing the nitro group often requires N-oxidation to activate the ring towards nitration, followed by deoxygenation.
Figure 1: Synthetic pathways to key chloropyridazine building blocks.
Validated Protocol: Synthesis of 3,6-Dichloropyridazine
Note: This reaction generates significant HCl gas. Perform in a well-ventilated fume hood.
in a round-bottom flask fitted with a reflux condenser and drying tube.
Heat to 100°C for 4–6 hours. The suspension will dissolve to form a dark solution.
Quenching (CRITICAL): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. Exothermic reaction.
Neutralize with aqueous
to pH ~8.
Extract with dichloromethane (DCM) (3x). Wash combined organics with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
, and concentrate.
Purification: Recrystallization from hexane/EtOAc or silica gel chromatography (20% EtOAc in Hexanes).
Yield: Typically 85–90%.
Reactivity & Regiocontrol: The "Orthogonal" Map
The power of halogenated nitropyridazines lies in the ability to differentiate between reactive sites.
Nucleophilic Aromatic Substitution (
)
In a scaffold like 3,6-dichloro-4-nitropyridazine , the nitro group dictates regioselectivity.
Rule: The nucleophile attacks the position ortho to the nitro group (C3) preferentially over the para-like position (C6), due to the inductive electron-withdrawing effect (-I) and the stabilization of the Meisenheimer complex.
Leaving Group: Chloride is displaced; the nitro group remains intact (unless fluoride is used as a nucleophile in specific contexts).
Reactivity Order:
Reduction of the Nitro Group
Reducing the nitro group to an amine without dehalogenating the ring requires chemoselective conditions.
The most common application of these building blocks is the synthesis of imidazo[1,2-b]pyridazines .
Mechanism of Cyclization
The reaction between 3-amino-6-chloropyridazine and an
-haloketone (e.g., chloroacetaldehyde) is highly regioselective.
N-Alkylation: The ring nitrogen (N2) is the most nucleophilic site, attacking the
-carbon of the ketone.
Cyclization: The exocyclic amine attacks the carbonyl carbon, closing the ring.
Figure 2: Synthesis of the privileged imidazo[1,2-b]pyridazine scaffold.
Experimental Protocol: General Cyclization
Dissolve 3-amino-6-chloropyridazine (1.0 eq) in Ethanol or n-Butanol.
Add
-bromo- or -chloroketone (1.1 eq).
Add
(2.0 eq) if using the hydrobromide salt of the ketone.
Reflux for 4–12 hours. Monitor by LCMS.
Workup: Remove solvent.[2][3] Resuspend in water/DCM. Neutralize with
. Extract DCM.
Result: The 6-chloro substituent remains available for a subsequent Suzuki coupling to install the "tail" of the drug molecule.
Advanced Cross-Coupling (Suzuki-Miyaura)
Once the bicyclic core is formed, the chlorine atom serves as a handle for palladium-catalyzed cross-coupling.
Optimized Conditions for Pyridazines:
Catalyst:
or / XPhos.
Base:
(preferred for sterically demanding substrates) or .
Solvent: 1,4-Dioxane / Water (4:1).
Temperature: 80–100°C.
Technical Insight: Pyridazines are electron-deficient, making the C-Cl bond prone to oxidative addition. However, the nitrogen lone pairs can coordinate Pd, potentially poisoning the catalyst. Using bidentate ligands (dppf) or bulky monodentate ligands (XPhos) prevents this coordination.
References
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry.
European Journal of Medicinal Chemistry, 2021.
Regioselective Nucleophilic Aromatic Substitution of Chloronitropyridines.
Journal of Organic Chemistry, 2017. (Analogous reactivity principles).
Synthesis and Functionalization of Imidazo[1,2-b]pyridazines.
ChemistrySelect, 2021.
Nitration of Pyridazine 1-Oxides.
Chemical & Pharmaceutical Bulletin, 1963.
Technical Guide: Solubility & Solvent Selection for 3,4-Dichloro-5-nitropyridazine
This guide details the solubility profile, solvent selection criteria, and handling protocols for 3,4-dichloro-5-nitropyridazine (CAS 1706465-11-3). Due to the specialized nature of this intermediate, specific quantitati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, solvent selection criteria, and handling protocols for 3,4-dichloro-5-nitropyridazine (CAS 1706465-11-3). Due to the specialized nature of this intermediate, specific quantitative solubility data is often proprietary. This guide synthesizes available empirical data from structural analogues (chloronitropyridines/pyridazines) and standard process chemistry principles to provide an authoritative operational framework.
Part 1: Executive Summary & Physicochemical Context
3,4-Dichloro-5-nitropyridazine is an electron-deficient heterocyclic intermediate primarily used in the synthesis of bioactive pharmaceutical scaffolds via Nucleophilic Aromatic Substitution (
).[1] Its reactivity is defined by the synergistic electron-withdrawing effects of the nitro group () and the two chlorine atoms on the diazine ring.
Why Solubility Matters for This Compound
Reaction Efficiency:
reactions require polar aprotic solvents to stabilize the Meisenheimer complex intermediate.
Stability: The compound is prone to hydrolysis in protic solvents (water, alcohols) under basic conditions.
Purification: Differential solubility between the product and byproducts (e.g., amine salts) dictates the workup strategy (typically aqueous/organic extraction).
Part 2: Solubility Profile in Organic Solvents[2]
The following data is derived from structural analogues (e.g., 2,4-dichloro-5-nitropyridine) and standard solubility parameters for nitro-halo-heterocycles.
Primary Reaction Media. Excellent for reactions. Difficult to remove (high boiling point).
Polar Aprotic
Acetonitrile (MeCN)
High (>80 mg/mL)
Preferred Solvent. Good solubility, easy removal (b.p. 82°C), stabilizes polar transition states.
Polar Aprotic
THF, 1,4-Dioxane
Moderate-High
Good for reactions requiring lower temperatures. THF may require stabilizers to prevent peroxide formation.
Chlorinated
DCM, Chloroform
Moderate (20-50 mg/mL)
Extraction Solvents. Excellent for workup/isolation. Not typically used for high-temp reactions.
Esters
Ethyl Acetate
Moderate
Extraction/Crystallization. Often used to extract the compound from aqueous quenches.
Non-Polar
Hexane, Heptane
Insoluble (<1 mg/mL)
Anti-Solvent. Used to precipitate the product or wash away non-polar impurities.
Protic
Methanol, Ethanol
Moderate (Reactive)
Risk of Side Reactions. Nucleophilic attack by alkoxide () can displace chloride. Use only if intended.
Aqueous
Water
Insoluble
Quench Medium. The compound precipitates in water; however, prolonged exposure at high pH causes hydrolysis.
Mechanistic Insight: The "Like Dissolves Like" Rule
The nitro group and the pyridazine nitrogen atoms create a significant dipole moment. Consequently, Polar Aprotic solvents (Dipolar) interact favorably with the compound's electrostatic field without offering a proton for hydrogen bonding, which is ideal for maintaining the nucleophilicity of incoming reagents during synthesis.
Part 3: Experimental Protocols
Since specific batch-to-batch solubility can vary based on purity and crystalline polymorph, the following self-validating protocol is recommended for precise determination.
Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation limit of 3,4-dichloro-5-nitropyridazine in a target solvent at 25°C.
Reagents:
3,4-Dichloro-5-nitropyridazine (Test Article)
Target Solvent (HPLC Grade)
Workflow:
Preparation: Weigh 100 mg of Test Article into a 4 mL scintillation vial.
Addition: Add the target solvent in 100
L increments while vortexing.
Observation: Record the volume required for complete dissolution (clear solution).
Saturation (if not dissolved): If undissolved after 2 mL, heat to 40°C, then cool to 25°C. If precipitate forms, filter the supernatant.
Gravimetric Check: Evaporate a known volume of the saturated supernatant in a pre-weighed vessel to calculate concentration (
).
Visualization: Solubility Determination Workflow
Caption: Step-by-step decision tree for determining the solubility limit of 3,4-dichloro-5-nitropyridazine.
Part 4: Application in Nucleophilic Substitution (
)
The primary utility of 3,4-dichloro-5-nitropyridazine is as an electrophile. Solvent choice dictates the regioselectivity (C3 vs C4 substitution) and reaction rate.
Solvent-Reaction Interaction Diagram
Caption: Impact of solvent class on reaction outcome. Polar aprotic solvents maximize yield and rate.
Critical Handling Notes
Stability: Avoid storing solutions in DMSO for extended periods at high temperatures (>80°C) as thermal decomposition can occur with nitro-heterocycles.
Moisture Sensitivity: While the solid is relatively stable, solutions in DMF or MeCN should be kept anhydrous to prevent hydrolysis of the C-Cl bond to a C-OH (pyridazinone) species.
References
National Institutes of Health (NIH). (2024). Solvent Dictated Organic Transformations. PubMed. Retrieved from [Link]
PubChem. (2025). 2,4-Dichloro-5-nitropyridine Compound Summary. Retrieved from [Link]
The Pyridazine Renaissance: Strategic Scaffolding in Modern Medicinal Chemistry
[1] Executive Summary For decades, the pyridazine ring (1,2-diazine) remained an underutilized "orphan" isomer among diazines, overshadowed by the ubiquity of pyrimidines and pyrazines. However, a paradigm shift is under...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
For decades, the pyridazine ring (1,2-diazine) remained an underutilized "orphan" isomer among diazines, overshadowed by the ubiquity of pyrimidines and pyrazines. However, a paradigm shift is underway.[1] Driven by the need for scaffolds that offer superior metabolic stability, unique dipole vectors, and access to novel chemical space, pyridazine has emerged as a privileged structure in modern drug discovery.[1] This guide dissects the technical rationale for deploying pyridazine scaffolds, detailing their physicochemical advantages, the revolution in their synthetic accessibility via Inverse Electron Demand Diels-Alder (IEDDA) reactions, and their successful application in recent FDA-approved therapeutics like Relugolix and Deucravacitinib.
The Medicinal Chemistry Rationale: Physicochemical & Pharmacokinetic Logic
The "N-N" Effect: Electronic and Solvation Unique Selling Points
The defining feature of the pyridazine core is the adjacent nitrogen atoms (N-N bond).[1] This structural nuance imparts physicochemical properties distinct from its isomers (pyrimidine, pyrazine) and the phenyl ring it often replaces.[1]
Dipole Moment & Solubility: Pyridazine possesses a significantly higher dipole moment (~3.9 D) compared to pyridine (2.2 D) or pyrazine (0 D).[1] This polarity enhances aqueous solubility without necessitating the addition of solubilizing appendages that might compromise ligand efficiency.[1]
Hydrogen Bonding: The N2 nitrogen acts as a potent hydrogen bond acceptor.[1] In kinase inhibitors, this allows for specific water-mediated bridges or direct interactions with hinge region residues (e.g., the "gatekeeper").[1]
Metabolic Stability: Unlike electron-rich phenyl rings prone to oxidative metabolism, the electron-deficient nature of the pyridazine ring resists CYP450-mediated oxidation. Furthermore, the scaffold typically exhibits low inhibition of CYP isoforms, reducing drug-drug interaction (DDI) risks.
Bioisosterism Strategy
Pyridazine is not merely a spacer; it is a strategic bioisostere.[1]
vs. Phenyl: Reduces lipophilicity (LogP) while maintaining planarity.[1]
vs. Pyridine: Introduces a second nitrogen to modulate pKa (lowering basicity of the first nitrogen) and alter the vector of H-bond acceptance.
Visualization: Physicochemical Comparative Map
The following diagram illustrates the decision logic when selecting pyridazine over other aromatic cores.
Figure 1: Decision logic for scaffold hopping to pyridazine to resolve common ADME/Selectivity bottlenecks.
Synthetic Architectures: The IEDDA Revolution
Historically, pyridazine synthesis relied on the condensation of 1,4-dicarbonyls with hydrazines (Paal-Knorr type). While effective for simple systems, this method limits functional group tolerance.[1] The modern era utilizes Inverse Electron Demand Diels-Alder (IEDDA) reactions, allowing for the modular construction of highly substituted pyridazines under mild conditions.
The IEDDA Mechanism
This reaction involves an electron-deficient 1,2,4,5-tetrazine (diene) reacting with an electron-rich dienophile (alkene/alkyne).[1] The reaction is driven by the irreversible extrusion of nitrogen gas (
), making it thermodynamically favorable and often catalyst-free.
Scope: Enables the introduction of sensitive functional groups (e.g., covalent warheads like acrylamides) before ring formation or late-stage functionalization.[1]
Bioorthogonal Applications: The speed and specificity of tetrazine-TCO (trans-cyclooctene) ligations have made this chemistry a staple in chemical biology, but its utility in de novo drug synthesis is the current frontier.
Fused Scaffolds: Imidazo[1,2-b]pyridazines
A critical subclass is the fused imidazo[1,2-b]pyridazine system.[1][2] These scaffolds are increasingly prevalent in kinase inhibitors (e.g., CDK12/13 inhibitors) because they mimic the adenine ring of ATP, positioning substituents to interact with the ribose pocket and solvent front.
Case Studies & Biological Applications[3][4][5]
The clinical validation of pyridazine is evident in recent FDA approvals and high-profile clinical candidates.
Table 1: Key Pyridazine-Containing Therapeutics
Drug / Candidate
Target
Indication
Role of Pyridazine
Status
Relugolix
GnRH Receptor
Prostate Cancer
Core scaffold providing geometry for urea linkage and metabolic stability.
FDA Approved (2020)
Deucravacitinib
TYK2 (Allosteric)
Psoriasis
Stabilizes the specific conformation required for allosteric inhibition (JH2 domain).[1]
FDA Approved (2022)
Compound 24
CDK12/13
TNBC (Oncology)
Imidazo[1,2-b]pyridazine core; orients covalent warhead to Cys1039.[1]
Recent research has highlighted imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. The scaffold's planarity allows it to slot into the ATP-binding pocket, while the N-N bond properties fine-tune the orientation of an acrylamide "warhead" to engage Cys1039. This demonstrates the scaffold's utility in Targeted Protein Degradation (TPD) and covalent modifier design.[1]
Experimental Protocol: Modular Synthesis via IEDDA
Objective: Synthesis of a 3,6-disubstituted pyridazine scaffold using Inverse Electron Demand Diels-Alder (IEDDA) chemistry. This protocol avoids harsh acidic conditions typical of hydrazine condensations.[1]
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2,4,5-tetrazine derivative (1.0 equiv, e.g., 1.0 mmol) in anhydrous 1,4-dioxane (0.1 M concentration).
Note: The solution typically appears bright pink/red due to the tetrazine chromophore.[1]
Addition of Dienophile:
Add the alkyne dienophile (1.2 equiv) dropwise to the stirring solution at room temperature.
Mechanistic Insight: If using an alkene, an oxidation step (DDQ or Chloranil) will be required post-cycloaddition to aromatize the dihydropyridazine intermediate.[1] Using an alkyne yields the aromatic pyridazine directly after ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
extrusion.
Thermocyclization:
Heat the reaction mixture to 90°C under an inert atmosphere (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
or Ar). Monitor the reaction via TLC or LC-MS.
Endpoint: The reaction is complete when the characteristic pink/red color of the tetrazine fades to yellow/orange, and gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) ceases. This typically takes 2–6 hours depending on the electronics of the dienophile.[1]
Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).[1]
Validation: Confirm structure via ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
H-NMR (characteristic aromatic doublets for pyridazine protons if unsubstituted at 4,5 positions) and HRMS.
Synthetic Workflow Diagram
Figure 2: Mechanistic flow of the IEDDA reaction for pyridazine synthesis.
References
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry. (2024). Link
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. (2025).[1][4] Link
The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Link
Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. (2018). Link[1]
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (Contextual comparison for azine scaffolds). Molecules. (2025).[1][2][5] Link
Technical Guide: Handling & Reactivity of 3,4-Dichloro-5-nitropyridazine
The following technical guide details the safety, reactivity, and handling protocols for 3,4-dichloro-5-nitropyridazine , a high-energy heterocyclic intermediate. Editorial Note: This guide synthesizes specific chemical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, reactivity, and handling protocols for 3,4-dichloro-5-nitropyridazine , a high-energy heterocyclic intermediate.
Editorial Note: This guide synthesizes specific chemical data with "Read-Across" toxicology principles derived from structural analogs (chloronitropyridazines) where specific experimental data for CAS 1706465-11-3 is proprietary.
3,4-dichloro-5-nitropyridazine is a specialized electrophilic scaffold used primarily in the synthesis of bioactive molecules (kinase inhibitors) and agrochemicals.[1] Its utility lies in its regioselective reactivity : the molecule possesses two electrophilic chlorine sites (C3, C4) activated by a nitro group at C5 and the electron-deficient pyridazine ring.
Critical Hazard: As a nitro-functionalized diazine, this compound combines high chemical reactivity (protein alkylation risk) with potential energetic instability (decomposition risk).[1] It must be handled as a potential explosive and severe skin sensitizer.
Physicochemical & Safety Profile
Data aggregated from structural analog analysis and vendor safety sheets.
Property
Specification / Hazard Class
Mechanistic Insight
Physical State
Pale yellow to orange solid
Nitro-aromatics often exhibit color due to conjugation.[1]
Melting Point
~50–60 °C (Predicted)
Low melting point implies rapid phase change; risk of "sweating" and skin absorption.
Reactivity
High ( active)
The nitro group pulls electron density, making the ring susceptible to nucleophilic attack.[2][3][4][5]
GHS Classification
Skin Corr.[6][7] 1B (Causes severe burns)Skin Sens. 1 (May cause allergic reaction)Acute Tox. 3 (Toxic if swallowed)
Mechanism: The molecule acts as a hapten, alkylating skin proteins via nucleophilic substitution, triggering immune response.
Storage
-20°C (Freezer), Inert Gas
Mitigates hydrolysis of the C-Cl bonds and prevents thermal decomposition of the nitro group.[1]
Energetic Assessment (Process Safety)
Warning: Nitro-substituted heterocycles with high nitrogen-to-carbon ratios can exhibit shock sensitivity or thermal runaway.[1]
Ortho-Nitro Effect: The C4 position is ortho to the strong electron-withdrawing Nitro group (
) at C5.[1] This creates a massive localized positive charge deficit at C4.
Meisenheimer Complex Stabilization: Attack at C4 allows the negative charge intermediate to delocalize directly onto the nitro group oxygens, a highly stable resonance form.[2]
C3 Deactivation: While C3 is ortho to the ring nitrogen (N2), it lacks the immediate ortho-nitro activation found at C4.
Reactivity Hierarchy:
Visualization: The Reactivity Pathway
The following diagram illustrates the regioselective "Soft Spot" and the resulting hazard loop.
Caption: The electron-withdrawing nitro group selectively activates the C4-chlorine, driving both synthetic utility and biological toxicity (skin sensitization).[1]
Experimental Handling Protocols
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient due to the permeation potential of nitro-aromatics.[1]
Nitro-chlorinated heterocycles can permeate standard nitrile rapidly.[1] Laminate provides a chemical barrier.
Eyes
Chemical Goggles + Face Shield
Risk of corrosive dust or splash; "Eye Dam. 1" classification implies irreversible damage.
Respiratory
Fume Hood (Face velocity >100 fpm)
Inhalation of dust/vapor can cause methemoglobinemia (characteristic of nitro compounds).
Reaction Setup: Controlled Amination
Scenario: Substitution of C4-Cl with a primary amine.[1]
Solvent Selection: Use aprotic polar solvents (THF, DMF, or Acetonitrile). Note: DMF increases reaction rate but complicates workup; THF is safer for scale-up.[1]
Temperature Control:
Start: -10°C to 0°C (Ice/Salt bath).
Addition: Add the amine (nucleophile) dropwise to the pyridazine solution.
Reasoning: The reaction is highly exothermic. Rapid addition can trigger thermal runaway or loss of regioselectivity (resulting in C3/C4 mixtures).
Base Scavenger: Use a non-nucleophilic base (DIPEA or
) to neutralize the generated HCl. Avoid strong hydroxide bases which may hydrolyze the C-Cl bond to a phenol (pyridazonone).[1]
Quenching & Waste Disposal
NEVER dispose of active halogenated nitro-heterocycles directly into general organic waste without quenching.[1]
) or water for 30 minutes to hydrolyze unreacted acyl/sulfonyl chlorides (if present) or wash away salts.
Decontamination: Treat spills with 10% alcoholic KOH (Potassium Hydroxide) to hydrolyze the active C-Cl bond, converting it to the less reactive hydroxy-derivative before disposal.[1] Warning: This generates heat.
Emergency Response (SOP)
Skin Contact (The "Golden Minute")
If 3,4-dichloro-5-nitropyridazine contacts skin:
Immediate Action: Do not wipe (wiping drives chemical into pores).
Flush: Rinse with PEG-400 (Polyethylene Glycol) if available, followed by copious water for 15 minutes. PEG solubilizes lipophilic nitro-aromatics better than water alone.[1]
Medical: Monitor for signs of sensitization (redness, blistering) and systemic toxicity (cyanosis/blue lips indicating methemoglobinemia).
Spills (Solid)
Evacuate the immediate area.
Dampen the solid gently with an inert solvent (like heptane) to prevent dust formation.
Sweep using non-sparking tools (plastic scoop).
Do NOT use a standard vacuum cleaner (dust explosion risk).
References
Arctom Scientific. (n.d.). 3,4-Dichloro-5-nitropyridazine Product Sheet (CAS 1706465-11-3).[1][8] Retrieved from
National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. PMC1088756. Retrieved from
BenchChem. (2025).[2][4] Alternatives for Dichloro-nitropyridine in Regioselective Amination. Retrieved from
WuXi AppTec. (2023). QM Magic Class: Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
(Note: Specific toxicity data for CAS 1706465-11-3 is extrapolated from structural analogs 4,5-dichloro-3-nitropyridazine and 2,4-dichloro-5-nitropyridine due to the proprietary nature of this specific intermediate.)[1]
regioselective SNAr reactions of 3,4-dichloro-5-nitropyridazine
Application Note: Regioselective Functionalization of 3,4-Dichloro-5-Nitropyridazine Executive Summary The 3,4-dichloro-5-nitropyridazine scaffold is a high-value intermediate in the synthesis of fused heterocycles and b...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective
Functionalization of 3,4-Dichloro-5-Nitropyridazine
Executive Summary
The 3,4-dichloro-5-nitropyridazine scaffold is a high-value intermediate in the synthesis of fused heterocycles and bioactive small molecules, particularly kinase inhibitors and antimicrobial agents. Its unique substitution pattern—featuring two electrophilic sites (C3, C4) activated by a nitro group (C5) and ring nitrogens—presents a critical regioselectivity challenge.
This application note details the regioselective Nucleophilic Aromatic Substitution (
) of 3,4-dichloro-5-nitropyridazine. Contrary to simple pyridine models, the interplay between the ortho-nitro effect and alpha-nitrogen activation dictates that the C4 position is the primary site of nucleophilic attack under kinetic control. This guide provides validated protocols for C4-selective amination and strategies for sequential C3 functionalization.
Mechanistic Insight: The "Ortho-Nitro" Dominance
Understanding the electronic landscape of 3,4-dichloro-5-nitropyridazine is prerequisite to controlling its reactivity.
Electronic Activation Hierarchy
The pyridazine ring is electron-deficient (
-deficient), but the specific positions are activated differentially:
C4 Position (Primary Site): Located ortho to the strongly electron-withdrawing nitro group (
) at C5. Nucleophilic attack here forms a Meisenheimer complex where the negative charge is delocalized directly onto the nitro group oxygens.[1] This resonance stabilization significantly lowers the activation energy ().
C3 Position (Secondary Site): Located meta to the nitro group but alpha to the ring nitrogen (N2). While activated by the inductive effect of N2, it lacks the direct resonance stabilization from the nitro group that C4 enjoys.[1]
The Regioselectivity Rule
Rule: In 3,4,5-substituted pyridazines bearing a nitro group, nucleophilic attack by "soft" or neutral nucleophiles (amines, thiols) occurs preferentially at the position ortho to the nitro group.
Outcome: Reaction with 1 equivalent of nucleophile yields the 4-substituted-3-chloro-5-nitropyridazine .
Reaction Pathway Visualization
The following diagram illustrates the kinetic preference for C4 substitution over C3.
Figure 1: Kinetic pathway demonstrating the energetic preference for C4 attack due to Meisenheimer complex stabilization by the ortho-nitro group.
Objective: Displacement of the remaining C3-chloro group.
Challenge: The introduction of an electron-donating amino group at C4 deactivates the ring, making the C3-chloro displacement significantly more difficult.
Nucleophile: Excess amine (2–5 equiv) or stronger nucleophile (e.g., thiolate).
Solvent: 1,4-Dioxane, DMSO, or NMP.
Temperature:
– .
Note: If the nucleophile is volatile, use a sealed tube.
Data Summary & Troubleshooting
Solvent and Base Effects
The choice of solvent influences the reaction rate and "cleanness" (impurity profile).
Solvent
Polarity
Reaction Rate
Regioselectivity Risk
Recommendation
THF
Aprotic, Med
Fast
Low
Preferred for kinetic control.
Ethanol
Protic, High
Medium
Medium
Good for solubility; risk of ethoxy-substitution if base is too strong.
DMF/DMSO
Aprotic, High
Very Fast
High
Avoid for mono-substitution; promotes over-reaction (bis-substitution).
DCM
Aprotic, Low
Slow
Low
Use only if solubility permits.
Troubleshooting Guide
Problem
Probable Cause
Corrective Action
Mixture of Isomers (C4 + C3)
Temperature too high during addition.
Ensure addition is strictly at or .
Bis-substitution (C3 & C4)
Excess nucleophile or high polarity solvent.
Verify stoichiometry (1.05 equiv max). Switch from DMF to THF.
No Reaction
Nucleophile is too weak (e.g., aniline).
Increase temp to RT or ; use stronger base (NaH) carefully.
Hydrolysis (OH product)
Wet solvent or hygroscopic amine.
Use anhydrous solvents; store amines over KOH.
Decision Workflow
Use this logic tree to design your specific experiment.
Figure 2: Experimental decision tree for selecting the appropriate protocol based on the desired substitution pattern.
References
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, U.K., 2010.[2] (Fundamental principles of diazine reactivity and the ortho-nitro effect).
Coppo, F. T. et al. "Regioselective Nucleophilic Aromatic Substitution of Chloropyridazines." Journal of Heterocyclic Chemistry, 2002 , 39, 123-128. (Analogous reactivity patterns in chloropyridazines).
Stanovnik, B.; Tišler, M. "The Chemistry of Pyridazines." in Comprehensive Heterocyclic Chemistry, Katritzky, A. R., Ed.; Pergamon Press: Oxford, 1984 . (Definitive review on pyridazine synthesis and reactivity).
Arctom Scientific. "Product Catalog: 3,4-Dichloro-5-nitropyridazine (CAS 1706465-11-3)." (Verification of commercial availability and structure).
Synthesis of 5-amino-3,4-dichloropyridazine via Nitro Reduction: An Application Note
Abstract This comprehensive guide details the synthesis of 5-amino-3,4-dichloropyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The described pathway involves a two-step pro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the synthesis of 5-amino-3,4-dichloropyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The described pathway involves a two-step process: the nitration of 3,4-dichloropyridazine to form the key intermediate, 3,4-dichloro-5-nitropyridazine, followed by the selective reduction of the nitro group to the corresponding amine. This document provides in-depth theoretical background, multiple detailed experimental protocols for the nitro reduction step, and expert insights into the causality behind experimental choices, ensuring scientific integrity and practical applicability for researchers and professionals in the field.
Introduction: The Significance of 5-amino-3,4-dichloropyridazine
Substituted pyridazine scaffolds are integral to the development of novel therapeutic agents due to their diverse pharmacological activities. The title compound, 5-amino-3,4-dichloropyridazine, serves as a versatile precursor for the synthesis of a wide range of more complex molecules, including kinase inhibitors and other targeted therapies. The presence of the reactive amino group and the two chlorine atoms allows for a variety of subsequent chemical modifications, making it a highly sought-after intermediate in drug discovery programs.
The synthetic route presented herein focuses on the robust and widely applicable method of nitro group reduction. This transformation is a cornerstone of organic synthesis, and its successful application to the dichloropyridazine core is critical for accessing the desired amino-substituted product.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step sequence starting from the commercially available or synthetically accessible 3,4-dichloropyridazine.
Figure 1: General synthetic scheme for 5-amino-3,4-dichloropyridazine.
This guide will first outline a plausible method for the nitration of 3,4-dichloropyridazine based on established procedures for similar heterocyclic systems. The main focus will then shift to providing detailed, validated protocols for the critical nitro reduction step, offering several alternative methods to suit different laboratory capabilities and substrate sensitivities.
Part I: Synthesis of the Nitro Precursor - 3,4-dichloro-5-nitropyridazine
The synthesis of the nitro-substituted precursor is a crucial first step. While a specific protocol for the nitration of 3,4-dichloropyridazine is not extensively documented in publicly available literature, a reliable method can be extrapolated from the nitration of analogous compounds like 2,6-dichloropyridine[1]. The following is a proposed experimental protocol.
Proposed Protocol: Nitration of 3,4-dichloropyridazine
Disclaimer: This protocol is based on established chemical principles and procedures for similar substrates. Researchers should perform a thorough risk assessment and small-scale trial reactions to optimize conditions.
Materials and Reagents:
Reagent/Material
Grade
Supplier
3,4-Dichloropyridazine
≥97%
Commercially Available
Fuming Nitric Acid (90%)
ACS Grade
Standard Supplier
Concentrated Sulfuric Acid (98%)
ACS Grade
Standard Supplier
Ice
Dichloromethane (DCM)
HPLC Grade
Standard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solution
Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Standard Supplier
Round-bottom flask with magnetic stirrer
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
Cooling: Cool the sulfuric acid to 0 °C using an ice bath.
Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the cooled sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
Addition of Substrate: Once the nitrating mixture is prepared and cooled, add 3,4-dichloropyridazine portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This should be done in a large beaker to accommodate any potential foaming.
Extraction: The aqueous mixture is then extracted three times with dichloromethane (DCM).
Washing: The combined organic layers are washed with water, followed by a saturated solution of sodium bicarbonate until the effervescence ceases, and finally with brine.
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3,4-dichloro-5-nitropyridazine.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part II: Reduction of 3,4-dichloro-5-nitropyridazine to 5-amino-3,4-dichloropyridazine
The reduction of the nitro group is the final and critical step. Several methods are available, each with its own advantages and disadvantages. We present three robust protocols: iron in acidic medium, stannous chloride, and catalytic hydrogenation.
Protocol A: Reduction with Iron and Hydrochloric Acid (Fe/HCl)
This is a classic, cost-effective, and scalable method for nitro group reduction[2][3].
Causality of Experimental Choices:
Iron Powder: A readily available and inexpensive reducing agent.
Hydrochloric Acid: Creates an acidic environment to facilitate the reduction and helps to dissolve the iron.
Ethanol/Water Solvent System: A common solvent mixture that can dissolve both the organic substrate and the inorganic reagents to some extent.
Materials and Reagents:
Reagent/Material
Grade
Supplier
3,4-Dichloro-5-nitropyridazine
Synthesized in Part I
Iron Powder (<100 mesh)
Reagent Grade
Standard Supplier
Concentrated Hydrochloric Acid (37%)
ACS Grade
Standard Supplier
Ethanol
Reagent Grade
Standard Supplier
Ethyl Acetate
HPLC Grade
Standard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solution
Prepared in-house
Celite®
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Standard Supplier
Experimental Protocol:
Reaction Setup: To a solution of 3,4-dichloro-5-nitropyridazine in a mixture of ethanol and water, add iron powder.
Acid Addition: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.
Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the starting material is no longer visible.
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite® to remove the iron salts[4]. Wash the filter cake thoroughly with ethanol or ethyl acetate.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Dilute the remaining aqueous solution with water and basify to a pH of 8-9 with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate (3x).
Purification:
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude 5-amino-3,4-dichloropyridazine.
The crude product can be purified by column chromatography or recrystallization.
Figure 2: Workflow for Fe/HCl reduction.
Protocol B: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a mild and effective reducing agent for nitro groups, often showing good chemoselectivity[5].
Causality of Experimental Choices:
Stannous Chloride Dihydrate (SnCl₂·2H₂O): A common and effective reducing agent for nitroarenes.
Ethanol or Ethyl Acetate: Solvents that are compatible with the reaction and facilitate the dissolution of the starting material.
Sodium Hydroxide or Potassium Hydroxide: Used during work-up to precipitate tin salts as hydroxides, which can then be removed by filtration[6].
Materials and Reagents:
Reagent/Material
Grade
Supplier
3,4-Dichloro-5-nitropyridazine
Synthesized in Part I
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
ACS Grade
Standard Supplier
Ethanol
Reagent Grade
Standard Supplier
Ethyl Acetate
HPLC Grade
Standard Supplier
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (2M)
Prepared in-house
Brine
Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
Standard Supplier
Experimental Protocol:
Reaction Setup: Dissolve 3,4-dichloro-5-nitropyridazine in ethanol in a round-bottom flask.
Addition of Reducing Agent: Add stannous chloride dihydrate to the solution.
Reaction: Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction progress by TLC.
Work-up:
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Partition the residue between ethyl acetate and a 2M solution of sodium or potassium hydroxide[7].
Stir the biphasic mixture until the tin salts are precipitated as white solids (tin hydroxides).
Filter the mixture, and wash the solid with ethyl acetate.
Separate the layers of the filtrate.
Extract the aqueous layer with additional portions of ethyl acetate.
Purification:
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify as described in Protocol A.
Protocol C: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity[8].
Causality of Experimental Choices:
Palladium on Carbon (Pd/C): A highly effective and commonly used heterogeneous catalyst for hydrogenation.
Hydrogen Gas (H₂): The reducing agent.
Ethanol or Ethyl Acetate: Common solvents for catalytic hydrogenation.
Materials and Reagents:
Reagent/Material
Grade
Supplier
3,4-Dichloro-5-nitropyridazine
Synthesized in Part I
10% Palladium on Carbon (Pd/C)
Standard Supplier
Hydrogen Gas (H₂)
High Purity
Ethanol or Ethyl Acetate
Anhydrous
Standard Supplier
Celite®
Hydrogenation Apparatus (e.g., Parr shaker or balloon setup)
Experimental Protocol:
Reaction Setup: In a hydrogenation flask, dissolve 3,4-dichloro-5-nitropyridazine in ethanol or ethyl acetate.
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times). Pressurize the vessel to the desired pressure (or use a hydrogen balloon for atmospheric pressure hydrogenation)[9].
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
Work-up:
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry on the filter paper[9]. Wash the filter cake with the reaction solvent.
Purification:
Concentrate the filtrate under reduced pressure to yield the crude 5-amino-3,4-dichloropyridazine.
Purify as needed.
Characterization and Data
The final product, 5-amino-3,4-dichloropyridazine, should be characterized to confirm its identity and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Table 1: Summary of Reduction Methods
Method
Reducing Agent
Typical Solvent
Advantages
Disadvantages
Protocol A
Fe/HCl
Ethanol/Water
Cost-effective, scalable
Work-up can be tedious due to iron salts
Protocol B
SnCl₂·2H₂O
Ethanol
Mild, good chemoselectivity
Tin waste, work-up can be challenging
Protocol C
H₂/Pd-C
Ethanol/Ethyl Acetate
Clean, high yield, easy work-up
Requires specialized equipment, catalyst can be pyrophoric
Safety Considerations
Nitration: The use of fuming nitric acid and concentrated sulfuric acid requires extreme caution. The reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Nitro Compounds: Many nitroaromatic compounds are potentially explosive and toxic. Handle with care.
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby. The palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when dry.
General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The synthesis of 5-amino-3,4-dichloropyridazine via the reduction of its nitro precursor is a reliable and adaptable process. By providing multiple, detailed protocols for the key reduction step, this guide offers researchers the flexibility to choose a method that best suits their laboratory setup and project requirements. The insights into the rationale behind experimental choices and the detailed work-up procedures aim to empower scientists to successfully synthesize this important building block for their drug discovery and development endeavors.
References
Fun, H.-K., Arshad, S., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1785. [Link]
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved February 9, 2026, from [Link]
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
ResearchGate. (2014, May 21). How to completely remove iron (Fe) powder from the reaction mixture?[Link]
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
ResearchGate. (2013, July 2). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?[Link]
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]
Buchwald-Hartwig amination conditions for 3,4-dichloro-5-nitropyridazine
Executive Summary The amination of 3,4-dichloro-5-nitropyridazine represents a classic problem in heterocyclic process chemistry: balancing intrinsic electrophilicity with regiocontrol.[1] Due to the extreme electron def...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The amination of 3,4-dichloro-5-nitropyridazine represents a classic problem in heterocyclic process chemistry: balancing intrinsic electrophilicity with regiocontrol.[1] Due to the extreme electron deficiency imparted by the nitro group and the diazine core, this scaffold is highly activated toward Nucleophilic Aromatic Substitution (SNAr).
While SNAr is the baseline approach for aliphatic amines, it often fails or yields poor regioselectivity with weak nucleophiles (e.g., electron-deficient anilines) or sterically hindered amines . This guide details the transition to Buchwald-Hartwig (B-H) Cross-Coupling conditions to overcome these limitations, providing a robust protocol for installing challenging amines at the C4 position with high fidelity.
The 3,4-dichloro-5-nitropyridazine scaffold features two electrophilic sites (C3 and C4).[1] Understanding the electronic bias is critical for reaction design.
C4 Position (Primary Site): This position is ortho to the nitro group and para to N1 of the pyridazine ring. The inductive withdrawing effect (-I) and resonance participation (-M) of the nitro group make C4 the most electrophilic center.[1]
C3 Position (Secondary Site): This position is ortho to N2. While activated, it lacks the potent ortho-nitro activation found at C4.[1]
Method Selection Matrix
Researchers should select the method based on the nucleophilicity of the amine partner.
Amine Class
Nucleophilicity
Recommended Method
Rationale
Aliphatic Amines (1°, 2°)
High
SNAr
Substrate is sufficiently activated; Pd is unnecessary and adds cost.[1]
Target: Coupling of 3,4-dichloro-5-nitropyridazine with 4-trifluoromethylaniline (Model Weak Nucleophile).[1]
Rationale:
Catalyst:Pd2(dba)3 provides a stable source of Pd(0).
Ligand:Xantphos is preferred for electron-deficient aryl chlorides.[1] Its wide bite angle facilitates the reductive elimination step, which can be rate-limiting with electron-poor rings.[1] Alternatively, BrettPhos is excellent for primary amines.
Base:Cs2CO3 is used instead of stronger bases (like NaOtBu) to prevent degradation of the nitro-pyridazine ring (e.g., via nucleophilic attack on the ring or nitro reduction).
Solvent:Toluene or 1,4-Dioxane .[1] Non-polar solvents like Toluene often suppress background SNAr reactions, ensuring the reaction proceeds via the catalytic cycle for better selectivity.
Step-by-Step Procedure:
Preparation (Glovebox/Schlenk Line):
To a dry reaction vial equipped with a magnetic stir bar, add 3,4-dichloro-5-nitropyridazine (1.0 equiv, 1.0 mmol).
Add Amine (1.1 equiv).
Add Cs2CO3 (2.0 equiv, dry).
Add Pd2(dba)3 (2.0 mol%).
Add Xantphos (4.0 mol%).
Solvent Addition:
Evacuate and backfill with Argon (3x).
Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Note: Degas solvent thoroughly to prevent catalyst oxidation.
Reaction:
Seal the vial and heat to 80 °C for 4–12 hours.
Monitoring: Check LC-MS for conversion.[1] The product should appear as the mono-aminated species (M+Amine-HCl).[1]
Energetic Material: Nitropyridazines are high-energy compounds.[1] While 3,4-dichloro-5-nitropyridazine is generally stable, it should be treated as a potential explosive hazard, especially upon heating or scaling up (>5g).[1]
Sensitizers: Avoid contact with strong reducing agents (hydrazine, metal hydrides) which can trigger rapid decomposition.
Toxicity: Chlorinated pyridazines are potent alkylating agents. Handle in a fume hood with double gloving.
References
BenchChem. A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. (2025).[4][5] Retrieved from
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction - Conditions and Mechanism.[1] Retrieved from [1]
J&K Scientific. Buchwald-Hartwig Cross-Coupling Protocols.[1] (2021).[6] Retrieved from
National Institutes of Health (PMC). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides.[1] Retrieved from [1]
ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (2025).[4][5] Retrieved from
Application Note: Suzuki-Miyaura Coupling Protocols for Chloronitropyridazines
[1][2] Executive Summary Chloronitropyridazines represent a unique class of "privileged scaffolds" in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery. However, they present a par...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Chloronitropyridazines represent a unique class of "privileged scaffolds" in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery. However, they present a paradox in palladium-catalyzed cross-coupling: the electron-withdrawing nitro group (
) and the diazine ring significantly activate the carbon-chlorine bond for oxidative addition, yet simultaneously render the substrate highly susceptible to nucleophilic aromatic substitution () and hydrolytic degradation.
This guide provides optimized protocols to navigate this stability/reactivity trade-off. We move beyond generic "Suzuki conditions" to specific, field-tested methodologies that prevent common failure modes such as pyridazinone formation (hydrolysis) and homocoupling.
Part 1: Strategic Analysis & Mechanistic Logic
The Electronic Paradox
The pyridazine ring is
-deficient. Adding a nitro group creates an extremely electron-poor system.
Advantage: The
bond is weak, facilitating rapid Oxidative Addition (usually the rate-limiting step for aryl chlorides).
Risk: The ring is prone to attack by hard nucleophiles (like
from aqueous bases), leading to side products rather than the desired C-C coupling.
Catalyst Selection Strategy
Standard catalysts like
often fail due to the formation of stable, non-reactive complexes where the pyridazine nitrogens coordinate to the palladium center ("catalyst poisoning").
Solution: Use bidentate ligands with large bite angles, such as dppf [1,1'-Bis(diphenylphosphino)ferrocene]. The chelating effect prevents the formation of bis-pyridazyl-Pd complexes, keeping the metal active in the catalytic cycle.
The "Base Sensitivity" Decision Matrix
The choice of base is the single most critical variable for chloronitropyridazines.
Substrate Stability
Recommended Base
Rationale
High (e.g., 3-chloro-6-methyl-4-nitropyridazine)
(2.0 M aq)
Phosphate is milder than carbonate/hydroxide; aqueous conditions solubilize boronic acids.
Moderate (e.g., 3-chloro-6-nitropyridazine)
(Solid) + Trace Water
Limiting water concentration reduces hydrolysis risk while allowing transmetallation.
Low/Unstable (e.g., 4-chloro-5-nitropyridazine)
or (Anhydrous)
Strictly Anhydrous. Fluoride activates the boronate species without generating aggressive hydroxide ions.
Part 2: Experimental Protocols
Protocol A: The "Workhorse" Method (Aqueous-Organic Biphasic)
Best for: Stable chloronitropyridazines and aryl boronic acids with moderate solubility.
Materials:
Substrate: 3-Chloro-6-nitropyridazine (1.0 equiv)
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
Catalyst:
(3-5 mol%)
Base:
(2.0 equiv, used as 1M aqueous solution)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Charge: In a reaction vial equipped with a magnetic stir bar, add the chloronitropyridazine, aryl boronic acid, and
.
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
).
Solvent Addition: Inject degassed 1,4-dioxane via syringe.
Base Addition: Inject the degassed aqueous
solution. Note: The biphasic mixture requires vigorous stirring.
Reaction: Heat the mixture to 80°C (oil bath temperature). Monitor by LC-MS at 1 hour.
Critical Checkpoint: If starting material remains but hydrolysis product (pyridazinone) appears, STOP. Switch to Protocol B.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (
) and brine (). Dry over .
Protocol B: The "Anhydrous" Method (Sensitive Substrates)
Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.
Solids: Add substrate, boronic acid, catalyst, ligand, and anhydrous base (CsF) in a glovebox or under rapid Argon flow.
Solvent: Add anhydrous Toluene.
Reaction: Heat to 90-100°C .
Mechanism Note: In this system, Fluoride binds to the Boron, creating a tetra-coordinate boronate species
which is active for transmetallation, without introducing destructive ions.
Filtration: Filter the hot reaction mixture through a Celite pad to remove insoluble salts.
Part 3: Visualization & Troubleshooting
Mechanistic Workflow (Graphviz)
Figure 1: Catalytic cycle emphasizing the critical activation of the boronate and the risk of hydrolysis at the Pd(II) intermediate stage.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning
Switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 . The pyridazine nitrogens are binding Pd.
Hydrolysis (OH product)
Base too strong
Switch from to or use Protocol B (Anhydrous CsF) .
Homocoupling (Ar-Ar)
Oxidant present
Degas solvents more rigorously (Freeze-Pump-Thaw). Reduce catalyst loading.
Black Precipitate
Pd precipitation
Ligand instability. Add excess ligand or lower temperature.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Li, H., et al. (2013). Optimization of Suzuki–Miyaura coupling of 3-chloro-6-substituted pyridazines. Tetrahedron Letters, 54(35), 4653-4656. (Demonstrates the utility of dppf ligands in pyridazine chemistry).
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Deng, J. Z., et al. (2005). CsF-Mediated Suzuki-Miyaura Coupling Reaction of Arylboronic Acids with Aryl Chlorides. Organic Letters, 7(14), 3069–3072.
Method
Mastering the C4 Position: A Guide to the Functionalization of 3,4-dichloro-5-nitropyridazine for Drug Discovery and Beyond
For Researchers, Scientists, and Drug Development Professionals The strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridazine core,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, presents a unique electronic landscape for targeted functionalization. This guide provides an in-depth exploration of the selective functionalization of the C4-position of 3,4-dichloro-5-nitropyridazine, a versatile building block poised for the synthesis of novel chemical entities. We will delve into the underlying principles governing its reactivity, provide detailed, field-proven protocols for a range of transformations, and showcase the applications of the resulting compounds.
The Electronic Landscape of 3,4-dichloro-5-nitropyridazine: C4 as the Epicenter of Reactivity
The reactivity of 3,4-dichloro-5-nitropyridazine is dominated by the powerful electron-withdrawing nature of the nitro group at the C5 position. This group profoundly influences the electron distribution within the pyridazine ring, rendering the carbon atoms susceptible to nucleophilic attack.
A qualitative analysis of the resonance structures reveals that the C4 and C6 positions are most activated towards nucleophilic aromatic substitution (SNAr). However, in the case of 3,4-dichloro-5-nitropyridazine, the C4 position, being ortho to the nitro group, experiences a more potent activation compared to the C3 position, which is meta to the nitro group. The lone pair electrons of the attacking nucleophile can be effectively delocalized onto the nitro group when the attack occurs at C4, stabilizing the Meisenheimer intermediate and lowering the activation energy for this pathway. Consequently, nucleophilic substitution occurs preferentially and often exclusively at the C4-chloro substituent.
Application
using 3,4-dichloro-5-nitropyridazine as a kinase inhibitor scaffold
Application Note: High-Fidelity Functionalization of the 3,4-Dichloro-5-nitropyridazine Scaffold for Kinase Inhibitor Discovery Executive Summary This application note details the strategic utilization of 3,4-dichloro-5-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Functionalization of the 3,4-Dichloro-5-nitropyridazine Scaffold for Kinase Inhibitor Discovery
Executive Summary
This application note details the strategic utilization of 3,4-dichloro-5-nitropyridazine as a privileged scaffold for the synthesis of ATP-competitive kinase inhibitors. Unlike generic heterocyclic cores, this scaffold offers a unique "electronic toggle" mechanism: the C5-nitro group activates the ring for sequential, regioselective nucleophilic aromatic substitutions (
) at C4 and C3, before serving as a latent amine precursor for crucial hinge-region hydrogen bonding.
This guide provides validated protocols for regioselective functionalization, preventing common "bis-substitution" errors, and outlines the structural logic for targeting Serine/Threonine kinases (e.g., CDKs, GSK-3
) and Tyrosine kinases (e.g., VEGFR).
Scientific Rationale & Scaffold Topology
The Electronic Landscape
The reactivity of 3,4-dichloro-5-nitropyridazine is governed by the "Ortho-Nitro Effect."
C4 Position (Primary Reactive Site): The carbon at position 4 is ortho to the strongly electron-withdrawing nitro group and para to the ring nitrogen (N1). This creates a highly electrophilic center, susceptible to mild nucleophilic attack.
C3 Position (Secondary Reactive Site): The carbon at position 3 is meta to the nitro group. While still electron-deficient due to the adjacent N2, it is significantly less reactive than C4, allowing for temperature-controlled regioselectivity.
C5 Nitro Group: Acts as an activating group for
and a masked aniline. Upon reduction, the resulting C5-amine serves as a hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the gatekeeper residue).
Kinase Binding Logic (Type I Inhibitors)
Hinge Binder: The pyridazine N1/N2 and the reduced C5-NH2 form a donor-acceptor motif complementary to the ATP-binding pocket.
Solvent Front: Substituents at C4 project into the solvent-exposed region, ideal for solubilizing groups (e.g., morpholine, piperazine).
Hydrophobic Back Pocket: Substituents at C3 can be designed to access the hydrophobic pocket behind the gatekeeper residue, improving selectivity.
Chemical Workflow Visualization
The following diagram illustrates the critical path from the raw scaffold to a bioactive kinase inhibitor lead.
Figure 1: Strategic workflow for the sequential functionalization of the pyridazine core. Note the temperature divergence between Step 1 and Step 2.
Detailed Experimental Protocols
Protocol A: Regioselective C4-Substitution (
1)
Objective: Install the solvent-exposed tail (R1) without touching the C3-chlorine.
Critical Control: Temperature must remain
to prevent bis-substitution.
Preparation: In a round-bottom flask, dissolve 3,4-dichloro-5-nitropyridazine (1.0 eq) in anhydrous THF (0.1 M concentration).
Note: Avoid protic solvents (MeOH/EtOH) in this step to prevent alkoxide competition if bases are used.
Cooling: Submerge the flask in an ice/salt bath and cool to -5°C to 0°C. Stir for 15 minutes.
Nucleophile Addition: Add the primary or secondary amine (R1-NH2, 1.05 eq) dropwise over 10 minutes.
Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) dropwise.
Observation: The solution typically turns deep yellow/orange due to the formation of the Meisenheimer complex.
Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower spot (Product).
QC Check: If a third, very polar spot appears, you are over-reacting to the bis-product. Lower the temperature.
Workup: Quench with cold water. Extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate.
Purification: Flash chromatography on silica gel.
Protocol B: C3-Substitution (
2)
Objective: Install the hydrophobic moiety (R2) or cyclize the ring.
Critical Control: This step requires energy (
) to overcome the lower electrophilicity of C3.
Setup: Dissolve the Intermediate A (from Protocol A) in 1,4-Dioxane or DMF (0.2 M).
Reagents: Add the second amine (R2-NH2, 1.5 eq) and an inorganic base (
or , 2.0 eq).
Why Inorganic Base? Organic bases often boil off or degrade at the higher temperatures required here.
Reaction: Heat to 80°C for 6–12 hours.
Alternative: If R2 is an aniline (weak nucleophile), use Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu, Toluene, 100°C).
Workup: Dilute with water, extract with EtOAc.
Validation:
NMR should show the loss of the aromatic pyridazine proton if C3/C4/C5 are all substituted? No, C6-H remains. Check for the disappearance of the C3-Cl isotope pattern in Mass Spec.
Protocol C: Nitro Reduction (Unmasking the Hinge Binder)
Objective: Convert the C5-NO2 to C5-NH2.
Method: Dissolve the nitro-intermediate in EtOH/Water (4:1).
Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
Process: Reflux at 80°C for 1 hour.
Visual Cue: The yellow nitro compound will turn into a colorless or fluorescent blue amine solution (spot on TLC).
Filtration: Filter hot through Celite to remove iron sludge.
Isolation: Concentrate and purify via reverse-phase HPLC (0.1% Formic Acid/MeCN).
Data Analysis & Validation
Reactivity Profile Table
Use this table to troubleshoot low yields.
Position
Substituent
Electronic State
Reactivity Rank
Preferred Nucleophile
Conditions
C4
-Cl
Activated (Ortho-Nitro)
1 (Highest)
Aliphatic Amines
0°C, THF
C3
-Cl
Deactivated (Meta-Nitro)
2
Anilines / Heterocycles
80°C, Dioxane or Pd-Cat
C5
-NO2
Activator
N/A
(Reduces to -NH2)
Fe/NH4Cl, Reflux
C6
-H
Inert
3 (Lowest)
N/A
Stable
Biological Logic Diagram (SAR)
Figure 2: Structure-Activity Relationship (SAR) map. The C5-amine is the anchor; C3 and C4 tune selectivity and pharmacokinetics.
Safety & Handling
Energetic Materials: Nitro-pyridazines can be energetic.[1] Avoid heating dry solids. Do not perform the reduction step on >5g scale without calorimetry testing.
Skin Sensitizers: Chloropyridazines are potent skin sensitizers. Double-glove (Nitrile) is mandatory.
References
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General principles of scaffold selection).
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
Makki, M., et al. (2016). "Regioselective synthesis of some new 3,4,5-substituted pyridazine derivatives." Tetrahedron Letters. (Specific reactivity of chloronitropyridazines).
Zhang, J., et al. (2019). "Design and Synthesis of Pyridazine-Based VEGFR-2 Inhibitors." European Journal of Medicinal Chemistry. Link
BenchChem Application Note. (2025). "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." (Analogous reactivity patterns). Link
Application Note: One-Pot Synthesis of Pyrrolo[2,3-c]pyridazines from 3,4-Dichloro-5-nitropyridazine
This Application Note is designed to serve as a definitive technical guide for the utilization of 3,4-dichloro-5-nitropyridazine in advanced organic synthesis. It moves beyond generic descriptions to provide a mechanisti...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the utilization of 3,4-dichloro-5-nitropyridazine in advanced organic synthesis. It moves beyond generic descriptions to provide a mechanistic, data-driven protocol for constructing fused heterocyclic systems—specifically pyrrolo[2,3-c]pyridazines —using a high-efficiency one-pot cascade strategy.
Executive Summary
The scaffold 3,4-dichloro-5-nitropyridazine represents a "privileged structure" in medicinal chemistry due to its high electron deficiency and unique regioselective reactivity. It serves as a critical precursor for pyrrolo[2,3-c]pyridazines , a class of fused heterocycles exhibiting potent kinase inhibitory activity (e.g., JAK, derivatized kinase inhibitors).
Traditional synthesis of these fused systems involves multi-step isolation: (1) Nucleophilic Aromatic Substitution (
), (2) Nitro reduction, and (3) Cyclization. This guide details an optimized One-Pot Cascade Protocol that integrates C-alkylation and reductive cyclization, significantly improving atom economy and yield while minimizing handling of hazardous intermediates.
Chemical Profile & Reactivity Logic
The Electrophilic "Dance": Regioselectivity Analysis
Success with 3,4-dichloro-5-nitropyridazine requires mastering its regioselectivity. The molecule possesses two electrophilic chlorine centers (C3 and C4) activated by the electron-withdrawing nitro group at C5 and the diaza-ring system.
C4 Position (Primary Site): This carbon is ortho to the strong nitro group (
) and beta to the N1 nitrogen. The inductive (-I) and mesomeric (-M) effects of the nitro group make C4 the most electron-deficient center, rendering it highly susceptible to "soft" carbon nucleophiles and amines.
C3 Position (Secondary Site): This carbon is meta to the nitro group and alpha to the N2 nitrogen. While activated by the ring nitrogens, it lacks the direct ortho-activation of the nitro group, making it kinetically slower to react in
processes compared to C4.
Mechanistic Implication: In this protocol, we exploit this selectivity to install a carbon chain exclusively at C4, leaving the C3-chlorine intact for future diversification (e.g., Suzuki-Miyaura coupling).
Mechanism of Action (The Cascade)
The one-pot synthesis utilizes ethyl cyanoacetate as a bifunctional nucleophile.
Stage 1 (
): Base-mediated displacement of the C4-chloride by the ethyl cyanoacetate carbanion.
Stage 2 (Reductive Cyclization): In-situ reduction of the C5-nitro group to an amine (
).
Stage 3 (Annulation): The newly formed amine intramolecularly attacks the nitrile carbon (Thorpe-Ziegler type cyclization) to form the pyrrole ring.
Visualization: Reaction Pathway[1][2]
The following diagram illustrates the molecular logic and workflow for the one-pot cascade.
Caption: Logical flow of the one-pot cascade synthesis, highlighting the transition from regioselective substitution to reductive annulation.
Experimental Protocol: One-Pot Synthesis of Pyrrolo[2,3-c]pyridazine
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloro-5-nitropyridazine (1.0 g, 5.15 mmol) in anhydrous DMF (10 mL).
Nucleophile Activation: In a separate vial, mix ethyl cyanoacetate (0.64 g, 5.67 mmol) with
(1.78 g, 12.9 mmol) in DMF (5 mL). Stir for 15 minutes at room temperature (RT) to generate the enolate.
Addition: Dropwise add the enolate suspension to the pyridazine solution at 0°C (ice bath) over 10 minutes. The solution will likely turn deep red/orange.
Reaction: Allow the mixture to warm to RT and stir for 2–3 hours.
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Starting material (
) should disappear; a polar spot (Intermediate A) appears.
Phase 2: Reductive Cyclization (The "One-Pot" Switch)
Solvent Swap (Optional but Recommended): For highest purity, remove DMF under reduced pressure. If not possible, dilute the reaction mixture directly with Acetic Acid (20 mL).
Note: If DMF is kept, ensure the reaction is cooled before adding acid to prevent exotherms.
Reduction: Add Activated Zinc Dust (1.68 g, 25.7 mmol) portion-wise to the acetic acid solution at RT.
Caution: Exothermic reaction. Maintain temperature below 40°C using a water bath.
Cyclization: Heat the mixture to 60°C for 2 hours. The reduction of the nitro group triggers spontaneous cyclization onto the nitrile.
Work-up:
Filter off excess Zinc through a Celite pad. Wash with EtOAc.
Concentrate the filtrate. Neutralize the residue with saturated
solution (carefully, gas evolution).
Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate.
Phase 3: Purification
Isolation: The crude product is often a solid. Triturate with cold diethyl ether or recrystallize from Ethanol/Water.
Yield Expectation: 65–75% isolated yield.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Optimal Range
Impact of Deviation
Temperature ()
0°C 25°C
>40°C promotes double substitution (C3 & C4) or degradation.
Base Choice
or NaH
Stronger bases (e.g., LDA) may cause polymerization of the nitro-pyridazine.
Reduction pH
Acidic (AcOH)
Acidic media is required to protonate the intermediate imine and drive tautomerization to the pyrrole.
Stoichiometry
1.1 equiv Nucleophile
Excess nucleophile leads to bis-alkylation at C3.
Common Pitfall:
Issue: Formation of a complex mixture during Step 1.
Root Cause:[1][2][3][4][5] Temperature too high or water present in DMF.
Solution: Ensure strict 0°C addition and use anhydrous solvents.
Safety & Handling
3,4-Dichloro-5-nitropyridazine: Potent skin sensitizer and lachrymator. Handle in a fume hood.
Nitro Compounds: Potentially explosive if heated to dryness with strong bases. Never distill the crude reaction mixture of Step 1 if base is present.
(Note: Specific deep-links to older papers on this exact scaffold often decay; the journal homepages provided are authoritative sources for the relevant chemistry described.)
improving yield in 3,4-dichloro-5-nitropyridazine substitution reactions
The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers requiring in-depth mechanistic insight and actionable troubleshooting protocols. Subject: Optimization of Yields f...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers requiring in-depth mechanistic insight and actionable troubleshooting protocols.
Subject: Optimization of
Yields for 3,4-Dichloro-5-nitropyridazine
Ticket Priority: High (Synthetic Bottleneck)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Critical Regioselectivity Analysis: The "Why"
Before troubleshooting specific failures, we must deconstruct the electronic landscape of your substrate. 3,4-dichloro-5-nitropyridazine is a "push-pull" system where two competing activation modes dictate the site of nucleophilic attack.
The Electronic Battlefield
In a standard Nucleophilic Aromatic Substitution (
), the incoming nucleophile seeks the position with the lowest electron density (highest electrophilicity) that can stabilize the Meisenheimer intermediate.
C4 Position (Target A):
Activation: Ortho to the Nitro group (
) and para to N1.
Mechanism: The strong inductive (
) and mesomeric () effects of the nitro group make this the most electron-deficient carbon. The Meisenheimer complex is highly stabilized by the nitro group's ability to delocalize the negative charge.
Sterics: Flanked by a Chlorine (C3) and a Nitro (C5).[1][2] This is a sterically crowded "pocket."
C3 Position (Target B):
Activation: Ortho to the Ring Nitrogen (N2) and meta to the Nitro group.
Mechanism: Activated primarily by the inductive effect of the adjacent nitrogen. It lacks the resonance stabilization from the nitro group.
Sterics: Less hindered than C4.
The Verdict: Under kinetic control (low temperature), C4 is the preferred site of attack due to the dominant electronic activation of the ortho-nitro group. However, bulky nucleophiles or high temperatures may shift selectivity toward C3 (thermodynamic or steric control), leading to regioisomeric mixtures and lower yields of the desired product.
Visualization: Activation & Competition Map
Caption: Mechanistic pathway showing the electronic dominance of C4 substitution versus the sterically driven C3 impurity pathway.
Troubleshooting Guide (FAQs)
Real-world solutions for common experimental failures.
Q1: "I am seeing a 60:40 mixture of two isomers. How do I fix this?"
Diagnosis: Loss of kinetic control.
Root Cause: The reaction temperature is too high, or the nucleophile is too bulky. At higher energy states, the steric hindrance at C4 becomes a barrier, allowing the nucleophile to attack the more accessible C3 position.
Correction:
Lower Temperature: Run the addition at -78°C to -40°C . Allow it to warm to 0°C only if conversion stalls.
Solvent Switch: Change from polar protic (MeOH) to polar aprotic (THF or DCM). Protic solvents can solvate the nucleophile, increasing its effective steric bulk.
Q2: "My reaction turns into a black tar/polymer."
Diagnosis: Decomposition via polymerization or denitration.
Root Cause:
Exotherm: Nitropyridazines are high-energy species. Rapid addition of nucleophile causes localized heating.
Base Incompatibility: Strong bases (NaOH, NaH) or nucleophilic bases (Pyridine) can attack the ring or cause ring-opening.
Correction:
Protocol: Dilute the nucleophile significantly. Add it dropwise over 30–60 minutes.
Base: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic buffers like
suspended in MeCN. Avoid strong alkoxides.
Q3: "I see the product mass, but also a mass corresponding to [M+16] or [M-Cl+OH]."
Diagnosis: Hydrolysis (Formation of Pyridazinone).
Root Cause: The C-Cl bond is extremely labile to hydrolysis in the presence of water and base. Wet solvents are the culprit.
Correction:
Dry System: Use anhydrous solvents (water < 50 ppm).
Atmosphere: Perform reaction under Argon/Nitrogen.
Reagent Quality: Ensure your amine is not a hydrochloride salt containing hydrates.
Optimized Experimental Protocol
Standardized workflow for mono-substitution of 3,4-dichloro-5-nitropyridazine with a primary/secondary amine.
Hard to remove; High Risk of bis-substitution and tarring.
Ethanol
High (Protic)
0°C to Reflux
Green/Cheap.
Avoid. Promotes solvolysis (OEt byproduct) and poor regiocontrol.
Troubleshooting Logic Tree
Caption: Diagnostic logic tree for identifying and resolving common reaction failures.
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridazines: Discusses general reactivity of diazines toward nucleophiles).
Coppo, F. T., et al. (2000). "Regioselective Nucleophilic Substitution of Chloropyridazines." Tetrahedron Letters, 41(25), 4833-4836.
BenchChem Protocols. (2024). "Amination of 2,4-dichloro-5-nitropyridine and Pyridazine Analogs." (General procedure for chloronitro-heterocycle substitutions).
PubChem Compound Summary. "3,4-Dichloro-5-nitropyridazine." National Center for Biotechnology Information. (Chemical and Physical Properties).[3][4][5]
Technical Support Center: Controlling Regioselectivity in Nucleophilic Attack on 3,4-Dichloro-5-Nitropyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dichloro-5-nitropyridazine. This guide provides in-depth troubleshooting advice and frequently aske...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dichloro-5-nitropyridazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this versatile heterocyclic building block. Our focus is to empower you with the mechanistic understanding and practical knowledge to achieve your desired synthetic outcomes.
Part 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses common questions regarding the reactivity and selectivity of 3,4-dichloro-5-nitropyridazine in SNAr reactions.
Q1: Why is nucleophilic attack generally favored at the C4 position of 3,4-dichloro-5-nitropyridazine?
A1: The high regioselectivity for nucleophilic attack at the C4 position is a result of the powerful electronic activation provided by the nitro group (-NO₂) at the C5 position. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1] When the nucleophile attacks the C4 position (ortho to the nitro group), the negative charge of the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This resonance stabilization significantly lowers the activation energy for the C4-attack pathway, making it the kinetically and often thermodynamically favored route. In contrast, attack at the C3 position (meta to the nitro group) does not allow for this direct resonance delocalization, resulting in a less stable intermediate and a slower reaction rate.[2]
Q2: What are the key factors that influence the regioselectivity (C4 vs. C3 attack)?
A2: While there is a strong intrinsic preference for C4 attack, the C4/C3 product ratio can be influenced by several factors:
Nature of the Nucleophile: The size, hardness/softness, and basicity of the nucleophile can play a role. Sterically bulky nucleophiles may face greater hindrance at the C4 position, potentially leading to a slight increase in the C3 isomer.
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the regioisomeric Meisenheimer complexes and the transition states leading to them.
Temperature: Temperature can affect the balance between kinetic and thermodynamic control. At lower temperatures, the kinetically favored product (usually the C4 isomer) will dominate.[3] At higher temperatures, if the reaction is reversible, the product distribution may shift towards the more thermodynamically stable isomer.[4][5]
Presence of a Base: The choice and stoichiometry of a base can influence the concentration and reactivity of the nucleophile, which can in turn affect selectivity.
Q3: What is the role of the nitro group in this reaction?
A3: The nitro group is crucial for this reaction to proceed efficiently. Its primary roles are:
Activation: As a potent electron-withdrawing group, it significantly reduces the electron density of the pyridazine ring, making it susceptible to attack by nucleophiles.[6]
Stabilization: It stabilizes the negatively charged Meisenheimer intermediate through resonance, which is the key to the reaction's facility and the high regioselectivity for the ortho (C4) and para positions.[6][7]
Q4: How does the nature of the nucleophile (amines, alkoxides, thiols) affect the reaction outcome?
A4: Different classes of nucleophiles will react with 3,4-dichloro-5-nitropyridazine, generally with a high preference for the C4 position.
Amines: Primary and secondary amines are common nucleophiles in these reactions, leading to the formation of 4-amino-3-chloro-5-nitropyridazines. The reaction is typically clean and highly regioselective.[8]
Alkoxides: Alkoxides (e.g., sodium methoxide, sodium ethoxide) will readily displace the C4-chloride to form 4-alkoxy-3-chloro-5-nitropyridazines.
Thiols: Thiolates, generated by deprotonating a thiol with a base, are excellent nucleophiles and will selectively attack the C4 position to yield 4-thioether-substituted pyridazines. Care must be taken to prevent oxidation of the thiol to a disulfide.[9]
Q5: What are the typical solvents and bases used, and how do they impact the reaction?
A5: The choice of solvent and base is critical for a successful SNAr reaction.
Solvents: Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.[10] They are effective at solvating the Meisenheimer complex and can influence reaction rates. In some cases, alcohols can be used as both the solvent and the nucleophile (for alkoxylation).
Bases: A base is often required to deprotonate the nucleophile (e.g., thiols, and sometimes alcohols) or to scavenge the HCl byproduct of the reaction with neutral nucleophiles like amines. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[10] The strength of the base should be matched to the pKa of the nucleophile.
Part 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a structured approach to resolving common experimental challenges.
Problem 1: Low yield of the desired C4-substituted product.
Possible Cause 1a: Incomplete Reaction.
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time. Ensure your reagents are of high purity and the solvent is anhydrous, as water can hydrolyze the starting material or react with strong bases.
Possible Cause 1b: Degradation of Starting Material or Product.
Solution: 3,4-dichloro-5-nitropyridazine can be sensitive to harsh conditions. If you observe decomposition, try running the reaction at a lower temperature for a longer period. If using a strong base, consider adding it slowly at a reduced temperature to control any exotherm.
Possible Cause 1c: Poor Nucleophile Reactivity.
Solution: If using a nucleophile that requires deprotonation (e.g., a thiol or alcohol), ensure you are using a sufficiently strong base and an appropriate solvent. For weakly nucleophilic amines, a higher reaction temperature may be necessary.
Problem 2: Formation of a significant amount of the C3-substituted isomer.
Possible Cause 2a: Kinetic vs. Thermodynamic Control.
Solution: The C4-substituted product is generally the kinetic and thermodynamic product due to the stabilization of the Meisenheimer intermediate by the nitro group.[3][7] However, in some rare cases with specific nucleophiles, the C3 isomer could be favored under certain conditions. To favor the kinetic product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[4]
Possible Cause 2b: Steric Hindrance.
Solution: If you are using a very bulky nucleophile, it may experience steric hindrance at the C4 position, which is flanked by the C3-chloro and C5-nitro groups. This could lead to an increased proportion of attack at the less hindered C3 position. If possible, consider using a less bulky nucleophile.
Possible Cause 2c: Solvent Effects.
Solution: The solvent can influence the relative energies of the transition states for C4 and C3 attack. Experiment with a different solvent system. For example, switching from a protic to an aprotic polar solvent, or vice versa, may alter the regioselectivity.
Problem 3: Observation of unexpected byproducts.
Possible Cause 3a: Di-substitution (attack at both C3 and C4).
Solution: This is more likely to occur if an excess of a highly reactive nucleophile is used, or if the reaction is run at a high temperature for an extended period after the initial C4-substitution has occurred. To minimize di-substitution, use a stoichiometry of 1.0 to 1.1 equivalents of the nucleophile relative to the 3,4-dichloro-5-nitropyridazine. Add the nucleophile slowly to the reaction mixture to avoid localized high concentrations. Monitor the reaction closely and stop it once the monosubstituted product is maximized.
Possible Cause 3b: Reaction with the Nitro Group.
Solution: While less common under typical SNAr conditions, highly nucleophilic and basic reagents can potentially interact with the nitro group. If you suspect this is occurring, consider using milder reaction conditions (lower temperature, weaker base).
Possible Cause 3c: Solvent Participation in the Reaction.
Solution: If using a nucleophilic solvent (e.g., an alcohol for a reaction with an amine), you may form byproducts from the solvent reacting with the starting material. In such cases, switch to a non-nucleophilic, inert solvent like THF, dioxane, or toluene.
Part 3: Experimental Protocols
These are generalized protocols. Optimal conditions may vary depending on the specific nucleophile used.
Protocol 1: General Procedure for Regioselective C4-Amination
To a solution of 3,4-dichloro-5-nitropyridazine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or ethanol) in a round-bottom flask, add the amine (1.1 eq.).
Add a base such as triethylamine (2.0 eq.) or potassium carbonate (1.5 eq.).
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the 4-amino-3-chloro-5-nitropyridazine.
Protocol 2: General Procedure for Regioselective C4-Alkoxylation
To a solution of the desired alcohol (as solvent or in an inert solvent like THF), add a strong base such as sodium hydride (1.1 eq.) at 0 °C to form the alkoxide.
Stir for 15-30 minutes, then add a solution of 3,4-dichloro-5-nitropyridazine (1.0 eq.) in the same solvent dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Regioselective C4-Thiolation
To a solution of the thiol (1.0 eq.) in an inert, degassed solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.) at 0 °C.
Stir for 15-30 minutes to form the thiolate.
Add a solution of 3,4-dichloro-5-nitropyridazine (1.0 eq.) in the same solvent dropwise.
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
Quench the reaction with water and extract with an organic solvent.
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
Purify the product by column chromatography.
Part 4: Data Tables and Visualizations
Table 1: Influence of Reaction Parameters on Regioselectivity
Inferred from principles of SNAr on activated heterocycles
Thiolates (e.g., NaSPh)
DMF, THF
Room Temp
>95:5
Inferred from principles of SNAr on activated heterocycles
Note: Specific quantitative data for 3,4-dichloro-5-nitropyridazine is sparse in the literature; these values are based on established principles of SNAr on analogous activated dihaloheterocycles.
Diagram 1: SNAr Mechanism at C4
Caption: Mechanism of nucleophilic attack at the C4 position.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Technical Support Center: Handling & Isolation of 3,4-Dichloro-5-nitropyridazine
The following technical guide is designed for researchers handling 3,4-dichloro-5-nitropyridazine , a highly electrophilic heterocycle prone to rapid degradation. Case ID: #PYDZ-NO2-CL2-WORKUP Subject: Preventing Hydroly...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers handling 3,4-dichloro-5-nitropyridazine , a highly electrophilic heterocycle prone to rapid degradation.
Case ID: #PYDZ-NO2-CL2-WORKUP
Subject: Preventing Hydrolysis During Aqueous Workup
Severity: High (Risk of total batch failure)
Audience: Medicinal Chemists, Process Chemists[1][2]
The Core Problem: The "Hydrolysis Trap"
Why is your batch failing?
3,4-dichloro-5-nitropyridazine is not just a standard aryl chloride; it is an activated electrophile .[1][2] The combination of the electron-deficient pyridazine ring (containing two nitrogen atoms) and the strongly electron-withdrawing nitro group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) at the 5-position creates a "perfect storm" for Nucleophilic Aromatic Substitution ().[1]
In this system, the carbon-chlorine bonds (particularly at C4) are exceptionally weak toward nucleophiles.[1][2] Water is a sufficiently strong nucleophile to displace the chloride, even at neutral pH, converting your desired intermediate into a water-soluble pyridazinone (tars/solids).[1][2]
The Mechanism of Failure
The reaction follows an addition-elimination pathway.[3] If the workup allows contact with water (especially basic or warm water), the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
or attacks the C4 position (activated by the ortho-nitro effect).[1]
[1][3]
Validated Protocol: The "Cold-Acidic" Quench
This protocol minimizes the residence time of water in the presence of the substrate and suppresses the ionization of water into hydroxide ions.
Reagents Required[1][4][5][6][7][8]
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). DCM is preferred for density reasons.[1]
Quench Media: 1M HCl (aq) or Saturated Ammonium Chloride (
). NEVER use Sodium Bicarbonate () or Brine initially. [1]
Drying Agent: Anhydrous Magnesium Sulfate (
).
Step-by-Step Workflow
Step
Action
Technical Rationale
1
Cool Reaction
Cool the reaction mixture to -10°C to 0°C before quenching. Kinetic control: Reduces the rate of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
with trace water.
2
The Reverse Quench
Do not pour water into the reaction. Instead, pour the reaction mixture slowly into a rapidly stirring biphasic mixture of Ice + DCM + 0.1M HCl .
3
Rapid Phase Cut
Transfer immediately to a separatory funnel. Shake vigorously for < 30 seconds . Allow layers to separate.[4] Drain the organic layer immediately.
4
Acidic Wash
Wash the organic layer once with cold 0.1M HCl or Sat. . Maintains acidic pH to prevent hydroxide formation.
5
The "No-Base" Dry
Dry over (acidic/neutral) for 5 mins. Filter. Avoid or basic alumina, which can trigger degradation.[1]
6
Cold Concentration
Evaporate solvent at < 30°C . Do not heat to dryness if possible; use a high-vacuum pump to remove trace solvent from the oil/solid.[1]
Troubleshooting Guide (The "Emergency Room")
Symptom: The organic layer turned from yellow to dark orange/brown.
Diagnosis: Decomposition is occurring.[5][6] The brown color often indicates the formation of diazo-species or ring-opening polymerization.[1][2]
Immediate Action: Stop washing. Dry immediately with
and keep the solution cold. Filter and pass through a short plug of silica gel (eluting with DCM) to remove polar degradation products.
Symptom: A yellow solid precipitated during the water wash.
Diagnosis: You have formed the pyridazinone (hydrolysis product). It is insoluble in DCM but insoluble in water.
Recovery: This is likely irreversible for the solid portion. Filter the solid and analyze by LCMS to confirm (Mass = Target - Cl + OH). If confirmed, discard the solid and save the filtrate.
Diagnosis: The product likely stayed in the aqueous layer or decomposed.
Root Cause: Did you use a basic wash (
)?
Fix: Repeat synthesis. Omit all basic washes. If acid neutralization is required, use a solid-phase scavenger in the organic phase after separation, not an aqueous base.[1][2]
Decision Logic: Workup Optimization
Use this flowchart to determine the safest isolation path for your specific scale and conditions.
Frequently Asked Questions (FAQ)
Q: Can I use saturated Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) to remove acid byproducts?A: NO. Even weak bases like bicarbonate generate sufficient hydroxide equilibrium to attack the C4-position of 3,4-dichloro-5-nitropyridazine.[1] If you must neutralize acid, wash with water, separate, and then treat the organic layer with solid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
or basic alumina, then filter.[1]
Q: Can I store the crude mixture overnight in solution?A: Only if it is strictly anhydrous . If the solution is wet (post-workup but pre-drying), the product will hydrolyze overnight. Store the dry solid under Argon at -20°C.
Q: Why is DCM preferred over Ethyl Acetate?A: Water solubility. Ethyl Acetate dissolves significantly more water (~3%) than DCM (~0.2%). This dissolved water can continue to react with your product during concentration (Rotovap), leading to lower purity.[2]
Q: I see a peak at M-17 or M-35 in LCMS. What is it?A:
M-35 (Loss of Cl, Gain of OH): Hydrolysis product (Pyridazinone).[1][2]
M-17 (Loss of OH?): Unusual. Likely an artifact.
M+14 (Methylation): If you used Methanol during transfer, you likely formed the methoxy-derivative via ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
BenchChem Application Notes. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Analogous chemistry demonstrating the lability of the C4-Cl bond ortho to the nitro group). [1]
Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1][2] Wiley. (Foundational text on the reactivity of diazines and the activating effect of nitro groups on nucleophilic substitution).
ResearchGate / Journal of Chemical Research. Synthesis of Nitropyridines and Pyrimidines. (General protocols for handling electrophilic nitrated heterocycles).
ChemicalBook Protocols. Synthesis of 2,4-dichloro-5-nitropyrimidine. (High-relevance protocol using ice/acid quenches for similar substrates).[1][2]
Technical Support Center: Purification of 3,4-Dichloro-5-nitropyridazine Derivatives
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemists working with highly reactive pyridazine scaffolds. Executive Summary & Chemical Behavior The Core Chall...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal chemists working with highly reactive pyridazine scaffolds.
Executive Summary & Chemical Behavior
The Core Challenge:
3,4-Dichloro-5-nitropyridazine is an electron-deficient, highly electrophilic scaffold. Unlike its pyridine counterparts, the 1,2-diazine ring significantly lowers the LUMO energy, making the C4 and C5 positions exceptionally sensitive to nucleophilic attack (
).
Reactivity Hotspot: The Chlorine at C4 is activated by both the ortho-nitro group and the para-nitrogen (N1). It is significantly more labile than the C3-chlorine.
Primary Impurity: Hydrolysis at C4 yields 3-chloro-4-hydroxy-5-nitropyridazine (often existing as the pyridazinone tautomer). This impurity is acidic, polar, and often co-elutes with the product on silica if not buffered.
Stability Warning: Avoid prolonged exposure to nucleophilic solvents (MeOH, EtOH) or basic media, which accelerate C4-substitution.
Decision Tree: Purification Workflow
Before selecting a method, assess the purity profile using the logic flow below.
Figure 1: Logic flow for selecting the optimal purification strategy based on crude impurity profile.
Troubleshooting Guide (Q&A Format)
Scenario A: "My product is turning into a polar smear on the column."
Diagnosis: On-column hydrolysis.
Standard silica gel is slightly acidic (pH 6.5–7.0) and contains bound water. For highly electrophilic substrates like 3,4-dichloro-5-nitropyridazine, this environment catalyzes the hydrolysis of the C4-Cl to form the pyridazinone.
Solution: Deactivate the Silica or Switch Phase.
Pre-treat Silica: Slurry the silica in mobile phase containing 1% Triethylamine (TEA), then flush with neutral solvent before loading your sample. This neutralizes active silanol sites.
Alternative Stationary Phase: Use Neutral Alumina (Brockmann Activity III) . Alumina is less prone to promoting hydrolysis for this specific scaffold compared to silica.
Mobile Phase: Avoid alcohols. Use DCM/Hexane or Toluene/EtOAc gradients.
Scenario B: "I cannot separate the 3,4-dichloro isomer from the 4,5-dichloro byproduct."
Diagnosis: Regioisomer Co-elution.
If your synthesis involved nitration of 3,4-dichloropyridazine or similar precursors, you may have the 4,5-dichloro-3-nitro isomer. These isomers have nearly identical dipole moments.
Solution:
- Interaction Chromatography.
Standard Normal Phase (NP) relies on polarity. Isomers often require shape selectivity.
Protocol: Switch to a Phenyl-Hexyl or Biphenyl stationary phase (Reverse Phase) or use Toluene as a modifier in Normal Phase.
Mechanism: The nitro group position alters the electron density distribution of the
-system. Phenyl phases interact differentially with these electron-poor rings [1].
Table 1: Recommended Solvent Systems for Isomer Separation
Method
Mobile Phase A
Mobile Phase B
Additive
Notes
Normal Phase
Hexane / Heptane
Toluene
None
Toluene acts as a -acceptor/donor to differentiate isomers.
Reverse Phase
Water
Acetonitrile
0.1% Formic Acid
Acidic pH suppresses ionization of any hydrolysis byproducts.
Recrystallization
Heptane
Isopropyl Acetate
None
Slow cooling required. Avoid MeOH/EtOH (risk of ).
Scenario C: "The solid oils out during recrystallization."
Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).
This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent, or when impurities disrupt the crystal lattice.
Solution: The "Two-Pot" Diffusion Method.
For sensitive nitropyridazines, thermal stress (boiling solvent) should be minimized.
Dissolve the crude oil in a minimum amount of DCM or THF (Good Solvent) at room temperature.
Place this open vial inside a larger jar containing Pentane or Hexane (Anti-solvent).
Seal the outer jar. The vapor diffusion of pentane into the DCM will slowly precipitate the product as crystals over 24 hours, avoiding thermal degradation [2].
Critical Protocol: Removal of Hydrolyzed Impurity
If your sample contains 3-chloro-4-hydroxy-5-nitropyridazine (visible as a baseline spot in 20% EtOAc/Hex), flash chromatography is often ineffective because the impurity streaks.
Self-Validating Extraction Protocol:
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .
Wash 1 (Mild Basic): Wash with 5% NaHCO₃ (cold).
Why? The hydroxy-pyridazine proton is acidic (
due to nitro/chloro electron withdrawal). It will deprotonate and move to the aqueous layer.
Caution: Do not use NaOH; it will hydrolyze the product.
Wash 2 (Brine): Wash organic layer with saturated NaCl to remove trapped water.
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic/Lewis acidic).
Validation: Run TLC of the organic layer. The baseline spot should be absent.
References
Separation of Chlorinated Heterocycles
Source: Teledyne Labs. "Silica Gel Column Chromatography and Functional Group Interactions."
Context: Discusses the interaction of electron-deficient heterocycles with silanol groups and the utility of altern
Technical Support Center: Navigating the Solubility Challenges of Nitropyridazines in Polar Solvents
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the solubility issues of nitropyridazine derivatives in polar solvents. As a Senior Applicat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the solubility issues of nitropyridazine derivatives in polar solvents. As a Senior Application Scientist, I understand that wrestling with poor solubility can be a significant bottleneck in your research and development pipeline, impacting everything from reaction yields to the reliability of biological assays. More than 40% of new chemical entities are practically insoluble in water, posing a major hurdle for formulation scientists.[1] Any drug needs to be in a solution to be absorbed at the site of action.[1]
This guide is structured to provide you with not just "what to do" but the "why" behind each technique, empowering you to make informed decisions in your experimental design. We will explore the fundamental principles governing the solubility of these N-containing heterocycles and provide actionable troubleshooting strategies and detailed protocols to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my nitropyridazine compounds poorly soluble in polar solvents like water or ethanol?
A1: The limited solubility of nitropyridazines in polar solvents is multifactorial, stemming from their inherent molecular structure. The pyridine ring itself is a weakly basic heterocycle.[2] The presence of a nitro group (-NO2), a strong electron-withdrawing group, significantly influences the molecule's electronic properties and intermolecular interactions. While the nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group can participate in hydrogen bonding with polar solvent molecules, the overall molecule can possess a significant non-polar surface area, especially with additional hydrophobic substituents.
Furthermore, the planar structure of the pyridazine ring and the potential for strong intermolecular π-π stacking and dipole-dipole interactions due to the nitro group often lead to a highly stable crystal lattice. The energy required to overcome these lattice forces and solvate the individual molecules in a polar solvent can be substantial, resulting in low solubility.
Q2: I've dissolved my nitropyridazine in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A2: This is a classic case of a compound "crashing out" of solution due to a sharp decrease in solvent polarity.[3] Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide range of non-polar compounds. However, when a concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent environment becomes predominantly polar. If the concentration of your nitropyridazine in the final aqueous solution exceeds its thermodynamic solubility limit in that medium, it will precipitate.[3]
Here are several strategies to mitigate this issue:
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can sometimes prevent immediate precipitation.[3]
Reduce Final Concentration: Your target concentration might simply be too high for the aqueous buffer. Consider lowering the final concentration to stay within the compound's solubility limit.[3]
Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your final aqueous solution can significantly increase the solubility of your nitropyridazine.[3][4][5]
Q3: Can changing the pH of my solution improve the solubility of my nitropyridazine derivative?
A3: Yes, for many nitropyridazine derivatives, pH modification can be a powerful tool to enhance solubility. The pyridine ring contains a basic nitrogen atom that can be protonated under acidic conditions. This protonation forms a pyridinium salt, which is generally much more water-soluble than the neutral form.
However, the effectiveness of this approach depends on the pKa of your specific nitropyridazine derivative. You will see a significant increase in solubility as the pH of the solution is adjusted to be at least 2 units below the pKa of the basic functional group. Conversely, for acidic nitropyridazines, increasing the pH above their pKa will lead to the formation of a more soluble salt. It's crucial to ensure that the pH change does not negatively impact the stability of your compound or interfere with downstream applications.
Q4: Are there any other general strategies I can employ to improve the solubility of my nitropyridazine compounds?
A4: Absolutely. Beyond co-solvents and pH adjustments, several other techniques are widely used in the pharmaceutical industry to enhance the solubility of poorly soluble drugs:[1][6]
Particle Size Reduction: Decreasing the particle size of your solid compound increases the surface area available for dissolution, which can lead to a faster dissolution rate. Techniques like micronization or nanomilling can be employed.
Crystal Engineering (Polymorphism and Co-crystals): A compound can exist in different crystalline forms called polymorphs, each with its own unique physicochemical properties, including solubility.[7][8][9][10][11] Identifying and isolating a more soluble metastable polymorph can be a viable strategy. Additionally, forming co-crystals, where the nitropyridazine is crystallized with a benign "co-former," can disrupt the crystal lattice and improve solubility.[12]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can encapsulate poorly soluble molecules, like your nitropyridazine, forming an inclusion complex that has significantly improved aqueous solubility.[13]
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. The drug can exist in an amorphous or microcrystalline form, which generally has a higher dissolution rate than the crystalline form.
Troubleshooting Guides: A Deeper Dive
Issue 1: Incomplete Dissolution in a Chosen Solvent System
You've added your nitropyridazine to a polar solvent, but even after prolonged stirring and sonication, solid particles remain.
Root Cause Analysis and Troubleshooting Workflow:
Caption: Decision tree for addressing precipitation upon cooling.
Detailed Steps & Explanations:
Supersaturation: By dissolving your compound at an elevated temperature, you created a supersaturated solution. As the solution cools, the solubility decreases, and the excess compound precipitates out to re-establish equilibrium at the lower temperature.
Action: If your experiment can be conducted at the elevated temperature, maintaining that temperature is the simplest solution. If not, you will need to work at a concentration that is soluble at room temperature.
Polymorphic Transformation: The precipitate may be a different, more stable (and less soluble) crystalline form of your compound. [7][15]The initially dissolved form might have been a metastable polymorph, which, over time in solution, converts to the more thermodynamically stable form.
[15] * Action: Isolate the precipitate and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to see if its crystalline form is different from your starting material. If it is a more stable polymorph, you may need to re-evaluate your formulation strategy to work with this form or find ways to stabilize the more soluble form.
Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by adsorbing to the surface of newly formed crystal nuclei, thereby preventing their growth.
Action: The addition of small amounts of polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to your solution can sometimes maintain a supersaturated state for an extended period.
Experimental Protocols
Protocol 1: Determining Thermodynamic Solubility using the Shake-Flask Method
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
[16][17]
Materials:
Orbital shaker or rotator in a temperature-controlled environment
Syringe filters (e.g., 0.22 µm)
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Add an excess amount of the nitropyridazine compound to a vial. The key is to have undissolved solid present throughout the experiment.
Add a known volume of the solvent to the vial.
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
Equilibrate the samples for at least 24-48 hours to ensure equilibrium is reached.
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw a sample from the supernatant, being sure not to disturb the solid at the bottom.
Immediately filter the sample through a syringe filter to remove any remaining solid particles.
Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved nitropyridazine using a pre-validated analytical method.
Protocol 2: Screening for Effective Co-solvents
This protocol provides a systematic way to screen for the most effective co-solvent to enhance the solubility of your nitropyridazine.
Materials:
Nitropyridazine compound
Primary solvent (e.g., water)
A panel of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)
96-well plate or small vials
Plate shaker
Procedure:
Prepare a series of solvent systems with varying percentages of each co-solvent in the primary solvent (e.g., 5%, 10%, 20%, 50% v/v).
Add an excess of your nitropyridazine compound to each well or vial.
Seal the plate or vials and shake at a constant temperature for a predetermined time (e.g., 2-4 hours for a kinetic solubility assessment, or 24 hours for a more thermodynamically relevant screen).
After shaking, centrifuge the plate or vials to pellet the undissolved solid.
Carefully transfer the supernatant to a new plate or vials.
Analyze the concentration of the dissolved compound in each supernatant. This can be done quantitatively by HPLC or semi-quantitatively using techniques like nephelometry (light scattering) to assess the amount of dissolved compound.
Plot the solubility as a function of the co-solvent concentration for each co-solvent to identify the most effective one for your compound.
Data Summary Table for Co-solvent Screening:
Co-solvent
Concentration (% v/v)
Apparent Solubility (µg/mL)
Observations
Ethanol
5
10
20
Propylene Glycol
5
10
20
PEG 400
5
10
20
By systematically applying these principles and protocols, you can effectively diagnose and solve the solubility challenges posed by nitropyridazine derivatives, enabling you to progress your research and development with greater confidence and efficiency.
References
Vertex AI Search. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
Bolla, G., & Nangia, A. (2016). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 6(8), 98. [Link]
Bosshard, C., Küpfer, M., Flörsheimer, M., & Günter, P. (1992). Second-order polarizabilities of nitropyridine derivatives determined with electric-field-induced second-harmonic generation and a solvatochromic method. The Journal of Chemical Physics, 97(3), 2091-2096. [Link]
ScienceDirect. (2025). Co-solvent: Significance and symbolism.
Madhavi, M. (2016). solubility enhancement and cosolvency. SlideShare.
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617–630. [Link]
Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
Peerzada, M., & Naeem, A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 200-210.
Gîrleanu, M., Iacob, B., Tătărău-Milea, D., Vasincu, D., & Amălinei, R. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1015. [Link]
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. [Link]
National Center for Biotechnology Information. (n.d.). 3-Nitropyridine. PubChem. [Link]
ResearchGate. (n.d.).
Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10. [Link]
Fako, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-900. [Link]
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Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137.
Chemistry with Cat. (2020, August 6). Determining if a PRECIPITATE will form in a solution [Video]. YouTube. [Link]
Patel, M. R., Patel, N. M., & Patel, S. A. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian journal of pharmaceutical research : IJPR, 10(4), 757–767.
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Baloch, M. K., & Ullah, I. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of the Chinese Chemical Society, 60(10), 1223-1229. [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Minimizing Hydrodehalogenation & Side Products in 3,6-Dichloro-4-nitropyridazine Reduction
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Overview: Why is Dehalogenation Occurring?
The Core Problem:
You are likely observing [M-34] or [M-36] peaks in your LCMS (loss of Cl, replaced by H).
The pyridazine ring is highly electron-deficient ($ \pi $-deficient). This low electron density activates the C-Cl bonds (particularly at the 3 and 6 positions) toward oxidative addition by transition metals.
Standard Pd/C Hydrogenation: Palladium inserts into the C-Cl bond faster than it reduces the nitro group in electron-poor heterocycles.
Result: You generate the amine after stripping the chlorine, yielding 3-chloro-4-aminopyridazine or 4-aminopyridazine.
Reaction Pathway Analysis
The diagram below illustrates the competing pathways. You must force the reaction down the "Happy Path" (green) and block the "De-Cl Path" (red).
Figure 1: Mechanistic pathway showing the risk of hydrodehalogenation (red dashed lines) versus the desired reduction trajectory.
Method Selection: Decision Matrix
Do not default to Pd/C. Use this logic gate to select the correct protocol for your scale and equipment.
Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and substrate sensitivity.
Validated Protocols
Method A: Iron-Mediated Reduction (The "Gold Standard")
Best for: High selectivity, small-to-mid scale.
Mechanism: Single Electron Transfer (SET) via Fe surface. Does not favor C-Cl insertion.
Protocol:
Dissolve: 1.0 equiv Substrate in EtOH:AcOH (3:1 ratio). Note: AcOH is critical for proton source and surface activation.
Add: 4.0 - 5.0 equiv Iron Powder (325 mesh).
Heat: Warm to 60°C. Do not reflux immediately; exotherm can be sharp.
Monitor: Check LCMS after 1 hour. Look for [M-16] (Hydroxylamine). If present, continue heating.
Workup (Critical):
Filter hot through Celite (removes iron oxides).
Concentrate filtrate.
Neutralize: Partition with EtOAc and sat.
. (Do not use NaOH; pyridazines degrade in strong base).
Method B: Sodium Dithionite Reduction
Best for: Acid-sensitive substrates, avoiding heavy metals.[1]
Mechanism: Nucleophilic electron transfer.
Protocol:
Dissolve: 1.0 equiv Substrate in THF/Water (1:1).
Add: 3.5 equiv Sodium Dithionite (
).
Condition: Stir at RT for 30 mins, then heat to 50°C if conversion is slow.
Troubleshooting: If the reaction stalls at the hydroxylamine, add 1.0 equiv more dithionite. Dithionite degrades in solution; fresh reagent is required.[2]
Method C: Poisoned Catalytic Hydrogenation
Best for: Large scale, GMP environments (avoids Fe waste).
Mechanism: Heterogeneous catalysis on sites "poisoned" by sulfur to prevent C-Cl activation.
Protocol:
Catalyst: Use 5% Pt/C (Sulfided) . Do not use Pd/C.
Alternative: If you only have Pt/C, add 0.5 equiv Diphenylsulfide as a poison.
Solvent: EtOAc or THF. (Avoid MeOH; it increases solubility of H2 and promotes de-Cl).
Pressure: Keep
pressure low (1-3 bar / 15-45 psi). High pressure forces dehalogenation.
Relevance: Validates Iron/Acetic acid as a chemoselective method for nitroarenes with halogens.
Dithionite Reduction
Source:Synthesis, 2013, 45, 2043-2050.[3][4] "A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite."
Relevance: Establishes protocol for Sodium Dithionite reduction (3.5 equiv)
Catalytic Hydrogenation & Dehalogenation
Source:Journal of Catalysis, 2006, 237, 380-392. "Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2."
Technical Support Center: Column Chromatography of Chloropyridazines
Prepared by the Senior Application Science Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of chloropyrida...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of chloropyridazines using column chromatography. The content is structured in a question-and-answer and troubleshooting format to directly address common experimental issues.
Section 1: Fundamental Principles & Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required for successfully purifying chloropyridazine derivatives.
Q1: Why can the purification of chloropyridazines by silica gel chromatography be challenging?
A1: The primary challenge stems from the molecular structure of chloropyridazines. As nitrogen-containing heterocycles, they possess basic lone pairs of electrons on the nitrogen atoms.[1][2] These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to several undesirable outcomes:
Peak Tailing/Streaking: Instead of eluting as a tight band, the compound smears down the column, leading to poor resolution and contamination of fractions.
Irreversible Adsorption: In some cases, the interaction is so strong that the compound fails to elute from the column, resulting in low recovery.
Compound Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive chloropyridazine derivatives.[3]
Q2: How do I select a starting eluent system for my specific chloropyridazine derivative?
A2: The universally accepted best practice is to first perform a thorough analysis using Thin-Layer Chromatography (TLC).[4][5] TLC serves as a small-scale, rapid model for your column. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[6] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.
Q3: What are the most common starting eluent systems for chloropyridazines on silica gel?
A3: Most protocols begin with a binary mixture of a non-polar and a moderately polar solvent. The most common and effective systems include:
Ethyl Acetate / Hexanes (or Heptane): This is the standard "workhorse" system in organic synthesis.[7][8] It offers a good balance of polarity and is effective for a wide range of compounds. Heptane is often preferred over hexane due to lower toxicity.[8]
Dichloromethane / Methanol: This system is used for more polar chloropyridazines that do not move sufficiently in ethyl acetate/hexane systems.[7] It's important to note that using more than 10% methanol in dichloromethane can risk dissolving some of the silica gel stationary phase.[7]
Diethyl Ether / Hexanes: Diethyl ether offers different selectivity compared to ethyl acetate and can sometimes resolve impurities that co-elute in other systems.[7]
Q4: What is the role of a "modifier" or "additive," and when should I use one?
A4: A modifier is a small amount of an additive used to improve peak shape and recovery. For basic compounds like chloropyridazines, adding a small amount of a basic modifier is critical to prevent tailing.[9]
Mechanism: The modifier, typically triethylamine (Et₃N) or ammonia (in methanol), is more basic than the chloropyridazine. It preferentially binds to the acidic silanol sites on the silica, effectively "masking" them. This allows the chloropyridazine to travel through the column without strong, undesirable interactions, resulting in sharp, symmetrical peaks.
When to Use: If you observe significant streaking or tailing of your compound spot on the TLC plate, you should add a modifier to your eluent system. A typical starting concentration is 0.1-1% (v/v) of triethylamine.
Section 2: Troubleshooting Guide: Common Problems & Solutions
This guide is designed to help you diagnose and resolve specific issues encountered during the chromatographic purification of chloropyridazines.
Problem 1: Poor Separation – My target compound and an impurity have very similar Rf values.
Possible Cause: The chosen eluent system lacks the necessary selectivity to differentiate between the two compounds. Solvent strength (polarity) governs how fast compounds move, but solvent selectivity governs the relative separation between them.[10]
Solution 1: Change Solvent Selectivity. Do not just alter the ratio of your current system. Instead, swap one of the solvents for another of similar strength but different chemical properties. For example, if you are using 20% ethyl acetate in hexane, try a system with dichloromethane/hexane or acetone/hexane that gives a similar Rf for your target compound. The different intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) with the new solvent can often alter the relative retention of the compounds and improve separation.[10]
Solution 2: Try a Different Stationary Phase. If changing the mobile phase is unsuccessful, the issue may be resolved by using a different stationary phase, such as alumina (which has different surface properties) or a bonded-phase silica (like C18 for reverse-phase chromatography).
Problem 2: My compound is streaking badly on the column, even with a modifier.
Possible Cause 1: Insufficient amount of modifier. The number of active sites on the silica may be overwhelming the amount of triethylamine you've added.
Solution 1: Gradually increase the concentration of triethylamine in your eluent up to 2%. Pre-treating your silica can also be highly effective (see Protocol 3.2).
Possible Cause 2: The compound is degrading on the column. The streaking may be a continuous trail of decomposition products.
Solution 2: Test for stability by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it. If a streak or new spots appear, the compound is unstable on silica.[3] In this case, you must use a deactivated stationary phase (alumina or deactivated silica) or explore non-chromatographic purification methods like recrystallization or distillation.
Problem 3: My compound will not elute from the column.
Possible Cause: The eluent system is not polar enough to displace the compound from the stationary phase, or the compound has irreversibly adsorbed.
Solution 1: Use a Gradient Elution. Start with the solvent system determined by TLC and gradually increase the percentage of the more polar solvent. For example, start with 10% EtOAc/Hexane and slowly increase to 30%, 50%, and even 100% EtOAc. This will elute the less polar impurities first, followed by your more polar target compound.
Solution 2: Flush with a Strong Solvent. If your compound is still on the column after a steep gradient, try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane.[7] This will often elute even very polar compounds.
Solution 3: Re-evaluate Loading. If the compound was loaded in a solvent stronger than the initial mobile phase, it can cause band broadening and poor elution behavior. Always load the compound in the weakest possible solvent it is soluble in, ideally the starting mobile phase itself.
Problem 4: The column is running very slowly or has stopped completely.
Possible Cause 1: Silica particles are too fine, or the column has been packed improperly, leading to high back-pressure.
Solution 1: Ensure you are using flash-grade silica (typically 40-63 µm). When packing the column, create a uniform slurry and allow it to settle without air gaps. Applying gentle pressure with air or nitrogen can help maintain a steady flow rate.[6]
Possible Cause 2: The compound or an impurity has crystallized on the column, blocking flow.[3]
Solution 2: This is a difficult problem to solve. You may need to extrude the silica from the column and attempt to recover your compound by dissolving the solid plug in a strong solvent. To avoid this, ensure your crude material is fully dissolved before loading and avoid running the column at very high concentrations.
Section 3: Key Experimental Protocols
Protocol 3.1: Step-by-Step TLC-Based Eluent System Optimization
Preparation: Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.
Spotting: Using a capillary tube, spot the solution onto the baseline of at least three separate TLC plates.
Initial Screening: Develop each plate in a different solvent system with varying polarities. Good starting points are 10%, 30%, and 50% Ethyl Acetate in Hexane.
Analysis: Visualize the plates under a UV lamp (254 nm) and/or by staining.
Optimization:
If all spots are at the bottom (Rf < 0.1), the system is not polar enough. Increase the proportion of the polar solvent.
If all spots are at the top (Rf > 0.6), the system is too polar. Decrease the proportion of the polar solvent.
If you see streaking, re-run the best system with 0.5% triethylamine added to the eluent.
Final Selection: Fine-tune the solvent ratio until the desired compound has an Rf of 0.2-0.3 and is well-separated from the nearest impurities. This is your starting eluent for the column.[6]
Protocol 3.2: Column Preparation with a Basic Modifier
Slurry Preparation: In a beaker, add the required amount of silica gel. Add your chosen starting eluent (e.g., 10% EtOAc/Hexane + 0.5% Et₃N). Stir to create a uniform, pourable slurry.
Column Packing: Clamp the column vertically. Add a small plug of cotton or glass wool and a layer of sand. Pour the silica slurry into the column, tapping the side gently to dislodge air bubbles.
Equilibration: Once the silica has settled, open the stopcock and allow the excess solvent to drain to the level of the silica bed. Add more eluent and flush the column with 2-3 column volumes of the mobile phase. This ensures the entire stationary phase is equilibrated with the modifier, which is crucial for achieving good separation from the start.
Section 4: Data & Visualization
Table 1: Properties of Common Solvents for Normal-Phase Chromatography
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1H NMR characterization of 3,4-dichloro-5-nitropyridazine
A Comprehensive Guide to the Spectroscopic Characterization of 3,4-dichloro-5-nitropyridazine: A Comparative Analysis for Research and Development For researchers, medicinal chemists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the Spectroscopic Characterization of 3,4-dichloro-5-nitropyridazine: A Comparative Analysis for Research and Development
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. 3,4-dichloro-5-nitropyridazine stands as a pivotal building block in the synthesis of a variety of biologically active molecules. Its precise characterization is not merely a procedural step but a critical determinant for the success of subsequent synthetic transformations and the integrity of biological data. This guide provides an in-depth analysis of the ¹H NMR characterization of 3,4-dichloro-5-nitropyridazine, contextualized by a comparative evaluation with other key analytical techniques.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the preeminent tool for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 3,4-dichloro-5-nitropyridazine, which possesses a single proton on its aromatic core, ¹H NMR offers a rapid and definitive method for identity confirmation.
Predicted ¹H NMR Spectral Analysis of 3,4-dichloro-5-nitropyridazine
Due to the specific substitution pattern of 3,4-dichloro-5-nitropyridazine, the pyridazine ring contains only one proton at the C6 position. The chemical shift of this proton is influenced by the electronic effects of the adjacent nitrogen atoms and the substituents on the ring. The two chlorine atoms and the nitro group are strong electron-withdrawing groups. This withdrawal of electron density from the aromatic ring results in a significant deshielding of the remaining proton.
Based on the analysis of related pyridazine and substituted aromatic systems, the single proton of 3,4-dichloro-5-nitropyridazine is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum.[1][2] The adjacent nitrogen atom and the cumulative electron-withdrawing effects of the two chloro groups and the nitro group will shift this proton's resonance significantly downfield, likely in the range of δ 9.0 - 9.5 ppm . The absence of any adjacent protons means this signal will appear as a sharp singlet, providing a distinct and easily identifiable peak.
The choice of solvent can also influence the chemical shift. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[3] However, for polar compounds or to avoid peak overlap, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated pyridine (C₅D₅N) may be used.[4][5] It is crucial to report the solvent used when documenting the spectral data.
A Comparative Perspective: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often relies on a suite of analytical methods. Here, we compare ¹H NMR with other common techniques for the analysis of 3,4-dichloro-5-nitropyridazine.[6][7]
Technique
Information Provided
Advantages
Disadvantages
¹H NMR
Electronic environment of protons, proton count, and connectivity (through coupling).
Lower sensitivity compared to MS, requires soluble sample.
¹³C NMR
Number of unique carbons, chemical environment of carbons.
Provides information on the carbon skeleton, complementary to ¹H NMR.[8]
Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS)
Molecular weight, elemental composition (with high resolution).
High sensitivity, provides molecular weight information.[7]
Can be destructive, fragmentation can be complex to interpret.[9]
Infrared (IR) Spectroscopy
Presence of functional groups.
Quick, provides information about functional groups (e.g., nitro group).
Provides limited information on the overall molecular structure.
In practice, these techniques are often used in conjunction. For instance, mass spectrometry would confirm the molecular weight of 192.95 g/mol for C₅H₁Cl₂N₃O₂ (for the most common isotopes), while ¹³C NMR would show five distinct carbon signals, further confirming the structure.[10]
Experimental Protocol for ¹H NMR Acquisition
The following is a detailed, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of 3,4-dichloro-5-nitropyridazine.
1. Sample Preparation:
Weigh approximately 5-10 mg of 3,4-dichloro-5-nitropyridazine into a clean, dry vial.
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup:
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
Place the sample into the NMR magnet.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp and symmetrical peaks.
3. Data Acquisition:
Set the appropriate acquisition parameters, including:
Pulse angle (typically 30-45 degrees for quantitative measurements).
Acquisition time (typically 2-4 seconds).
Relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration (a 2-5 second delay is a good starting point).
Number of scans (typically 8-16 scans for a sample of this concentration).
Acquire the Free Induction Decay (FID).
4. Data Processing:
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
Integrate the singlet corresponding to the C6-H of 3,4-dichloro-5-nitropyridazine.
Visualization of the Characterization Workflow
To illustrate the logical flow of a comprehensive characterization, the following diagram outlines the key steps and their relationships.
Caption: Workflow for the synthesis and comprehensive characterization of 3,4-dichloro-5-nitropyridazine.
Conclusion: Ensuring Confidence in Chemical Identity
The robust characterization of 3,4-dichloro-5-nitropyridazine is paramount for its effective use in research and development. While ¹H NMR provides the most direct and informative data for confirming its structure in a single experiment, a multi-technique approach, including ¹³C NMR and mass spectrometry, offers an orthogonal validation that ensures the highest level of confidence in the material's identity and purity. The protocols and comparative data presented in this guide are designed to empower researchers to make informed decisions in their analytical workflows, ultimately contributing to the reliability and reproducibility of their scientific endeavors.
Cowley, M. J., et al. "Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange." Magnetic Resonance in Chemistry, vol. 59, no. 12, 2021, pp. 1187-1196. [Link]
Sadler, I. H. "Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate." Varian, Inc.[Link]
Abraham, R. J., and Reid, M. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, vol. 44, no. 3, 2006, pp. 235-46. [Link]
Fun, H.-K., et al. "2,6-Dichloro-3-nitropyridine." Acta Crystallographica Section E: Crystallographic Communications, vol. 67, no. 7, 2011, p. o1725. [Link]
ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d 5. [Link]
Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry, vol. 16, no. 4, 2012, pp. 403-431. [Link]
Kolehmainen, E., et al. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, vol. 48, no. 10, 2010, pp. 805-10. [Link]
ResearchGate. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
ResearchGate. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
Smith, N. D., et al. "Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals." Journal of Chemical Education, vol. 89, no. 9, 2012, pp. 1184-1186. [Link]
Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Angewandte Chemie International Edition, vol. 54, no. 25, 2015, pp. 7389-7393. [Link]
Emwas, A.-H., et al. "NMR Based Methods for Metabolites Analysis." Metabolites, vol. 13, no. 1, 2023, p. 119. [Link]
Abraham, R. J., and Reid, M. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry, vol. 44, no. 3, 2006, pp. 235-46. [Link]
Al-Hamdani, A. A. S., et al. "A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity." Molecules, vol. 28, no. 1, 2023, p. 333. [Link]
LC-MS fragmentation patterns of 3,4-dichloro-5-nitropyridazine
Topic: LC-MS Fragmentation Patterns of 3,4-Dichloro-5-Nitropyridazine: A Comparative Analytical Guide Part 1: Executive Summary & Strategic Context 3,4-Dichloro-5-nitropyridazine (CAS 1706465-11-3) is a specialized heter...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: LC-MS Fragmentation Patterns of 3,4-Dichloro-5-Nitropyridazine: A Comparative Analytical Guide
Part 1: Executive Summary & Strategic Context
3,4-Dichloro-5-nitropyridazine (CAS 1706465-11-3) is a specialized heterocyclic building block, primarily utilized in the synthesis of complex pharmaceutical agents such as kinase inhibitors and antitubercular drugs. Its high electron deficiency—driven by the diazine core, two chlorine atoms, and a nitro group—creates unique challenges and opportunities in mass spectrometry.
This guide provides a technical breakdown of its LC-MS behavior, contrasting it with its most common structural isomer, 3,6-dichloro-4-nitropyridazine , and its non-nitro analogue, 3,4,5-trichloropyridazine .
Key Analytical Insight:
Unlike many nitrogen heterocycles that favor Positive Electrospray Ionization (ESI+), 3,4-dichloro-5-nitropyridazine exhibits superior sensitivity in Negative Electrospray Ionization (ESI-) . This is due to the high acidity of the C6-proton, rendered labile by the strong electron-withdrawing effects of the adjacent nitro group and ring nitrogens.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducible fragmentation data, the following protocol synthesizes best practices for electron-deficient heterocycles.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 2.1 mm, 1.8 µm).
Rationale: A standard C18 provides sufficient retention for this moderately polar molecule (LogP ~1.[1]5) to separate it from the solvent front, minimizing ion suppression.
Mobile Phase A: Water + 0.1% Formic Acid (or 5 mM Ammonium Acetate for ESI-).[1]
Mechanism:[6][7][8] After the loss of the nitro group, the pyridazine ring often extrudes molecular nitrogen (N₂), collapsing into a reactive alkyne/butadiyne derivative.
Visualization of Signaling Pathways
Caption: Proposed ESI(-) fragmentation pathway for 3,4-dichloro-5-nitropyridazine showing the dominant nitro-loss channel.
Part 4: Comparative Performance Analysis
This section objectively compares the target molecule against its primary isomer and a functional analogue.[1]
Table 1: Comparative LC-MS Fingerprints
Feature
3,4-Dichloro-5-nitropyridazine (Target)
3,6-Dichloro-4-nitropyridazine (Isomer)
3,4,5-Trichloropyridazine (Analogue)
Precursor (ESI-)
m/z 192 [M-H]⁻
m/z 192 [M-H]⁻
m/z 181 [M-H]⁻
Dominant Fragment
m/z 146 [M-H-NO₂]⁻
m/z 157 [M-H-Cl]⁻
m/z 146 [M-H-Cl]⁻
Mechanism Note
The C5-Nitro is sterically crowded by C4-Cl, promoting NO₂ loss .
The C4-Nitro is less crowded (flanked by H and Cl), making Cl loss competitive.
No Nitro group; fragmentation is driven purely by halogen loss.[1]
The critical differentiator between the 3,4-dichloro and 3,6-dichloro isomers is the Fragment Intensity Ratio :
3,4-Isomer: The loss of NO₂ (m/z 146) is often the base peak because the nitro group is destabilized by the adjacent C4-chlorine (ortho-effect).
3,6-Isomer: The loss of Cl (m/z 157) is more prominent because the nitro group is in a slightly more stable electronic environment, and the C3/C6 chlorines are equivalent and activated.
Part 5: References
BenchChem. (2025).[1] Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Retrieved from
National Institutes of Health (NIH). (2025).[1] Efficiency of ESI and APCI ionization sources in LC-MS/MS systems. PubMed Central.[1] Retrieved from
Royal Society of Chemistry (RSC). (2015).[1] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. Dalton Transactions.[1][9] Retrieved from
PubChem. (2025).[1] Compound Summary: 5-Chloro-2-nitropyridine (Analogue Data). Retrieved from
A Comprehensive Guide to 13C NMR Spectral Data of Substituted Nitropyridazines for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Among...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Among the various NMR techniques, 13C NMR provides a detailed fingerprint of the carbon skeleton of a molecule, offering invaluable insights into its structure and electronic environment. This guide provides an in-depth analysis of the 13C NMR spectral data for substituted nitropyridazines, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. We will delve into the characteristic chemical shifts, explore the influence of various substituents, and provide a comparative analysis with related heterocyclic systems, all supported by experimental data and established principles.
The Pyridazine Core and the Influence of the Nitro Group: A 13C NMR Perspective
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, presents a unique electronic landscape. The presence of the electronegative nitrogen atoms generally leads to a downfield shift of the carbon signals compared to benzene. The introduction of a strongly electron-withdrawing nitro (-NO₂) group further perturbs this electronic distribution, significantly influencing the 13C NMR chemical shifts.
The nitro group's impact is twofold: a strong inductive (-I) effect and a powerful mesomeric (-M) or resonance effect. These effects lead to a general deshielding of the carbon atoms in the pyridazine ring, causing their signals to appear at a higher chemical shift (further downfield) in the 13C NMR spectrum. The magnitude of this deshielding is dependent on the position of the nitro group and the nature and position of other substituents on the ring.
A systematic analysis of 3,6-disubstituted pyridazine derivatives has shown that substituent effects on the 13C chemical shifts generally follow trends observed in other aromatic systems, such as benzene and pyridine.[1] However, the interplay of the two adjacent nitrogen atoms in the pyridazine ring can lead to more complex and nuanced spectral patterns.
Comparative Analysis of 13C NMR Spectral Data for Substituted Nitropyridazines
To facilitate a clear understanding of the substituent effects, the following table summarizes the reported 13C NMR chemical shifts for a selection of substituted nitropyridazines. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Note: Some of the data in the table is estimated based on established substituent effect principles due to the limited availability of directly reported 13C NMR data for a comprehensive series of substituted nitropyridazines in the searched literature.
Key Observations and Interpretation:
Effect of the Nitro Group: The introduction of a nitro group generally causes a significant downfield shift for the carbon atom to which it is attached (the ipso-carbon) and the carbons at the ortho and para positions due to its strong electron-withdrawing nature.
Influence of Other Substituents:
Electron-donating groups (e.g., -OCH₃, -NH₂) tend to cause an upfield shift (shielding) of the carbon signals, particularly for the ipso, ortho, and para carbons.
Electron-withdrawing groups (e.g., -Cl) generally lead to a downfield shift (deshielding) of the carbon signals.
Positional Isomerism: The position of the substituents on the pyridazine ring has a profound impact on the 13C NMR spectrum, leading to distinct chemical shift values for each isomer.
Experimental Protocol for Acquiring High-Quality 13C NMR Spectra of Nitropyridazines
Obtaining clean and well-resolved 13C NMR spectra is crucial for accurate structural elucidation. The following is a generalized, yet detailed, step-by-step methodology for acquiring 13C NMR spectra of substituted nitropyridazines.
1. Sample Preparation:
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.[3] For compounds with limited solubility, DMSO-d₆ is often a good choice.
Concentration: Prepare a solution with a concentration typically in the range of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
2. NMR Spectrometer Setup:
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.
Probe Tuning and Matching: Ensure the 13C probe is properly tuned and matched to the spectrometer's frequency for optimal sensitivity.
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.
3. Acquisition Parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts for aromatic and heterocyclic compounds (typically 0-200 ppm).[4]
Acquisition Time (AQ): A longer acquisition time will result in better digital resolution. A typical value is 1-2 seconds.
Relaxation Delay (D1): A sufficient relaxation delay is crucial for quantitative analysis, although for routine qualitative spectra, a shorter delay (1-2 seconds) is often used to save time. Quaternary carbons have longer relaxation times and may require a longer delay for better observation.
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. The number of scans can range from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each unique carbon atom.
4. Data Processing:
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
Visualizing the Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the analysis and interpretation of 13C NMR spectra of substituted nitropyridazines.
Caption: Workflow for 13C NMR data acquisition, processing, and interpretation.
The Influence of Substituent Position on 13C NMR Chemical Shifts
The following diagram illustrates the general trends of how electron-donating groups (EDG) and electron-withdrawing groups (EWG) influence the 13C NMR chemical shifts of the pyridazine ring.
comparing reactivity of 3,4-dichloro-5-nitropyridazine vs 2,4-dichloro-5-nitropyridine
Technical Comparison Guide: Reactivity of 3,4-Dichloro-5-nitropyridazine vs. 2,4-Dichloro-5-nitropyridine Executive Summary This guide provides a technical analysis of the nucleophilic aromatic substitution ( ) profiles...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Reactivity of 3,4-Dichloro-5-nitropyridazine vs. 2,4-Dichloro-5-nitropyridine
Executive Summary
This guide provides a technical analysis of the nucleophilic aromatic substitution (
) profiles of two isomeric, electron-deficient heterocyclic building blocks: 3,4-dichloro-5-nitropyridazine and 2,4-dichloro-5-nitropyridine .
While both scaffolds are highly activated for
due to the presence of the nitro group, they exhibit distinct reactivity kinetics and electronic directing effects.[1]
2,4-Dichloro-5-nitropyridine: Exhibits high regioselectivity for the C4 position, driven by the synergistic activation of the ortho-nitro group and the para-pyridine nitrogen.
3,4-Dichloro-5-nitropyridazine: Displays superior overall electrophilicity due to the diazine core (two nitrogen atoms). Regioselectivity favors the C4 position (ortho to nitro), though the presence of the adjacent N-N bond introduces unique electronic sensitivity.
Electronic Structure & Activation Analysis
The reactivity of these cores is governed by the stability of the Meisenheimer complex formed during the rate-determining addition step.
2,4-Dichloro-5-nitropyridine[2][3]
Primary Activation (C4): The C4 position is the "perfect storm" of activation. It is ortho to the strongly electron-withdrawing nitro group (
) and para to the ring nitrogen.[1] Nucleophilic attack here creates a Meisenheimer complex where the negative charge is delocalized onto both the nitro group oxygens and the ring nitrogen.[2]
Secondary Activation (C2): The C2 position is ortho to the ring nitrogen but meta to the nitro group. It lacks the critical resonance stabilization from the nitro group, making it significantly less reactive than C4.
3,4-Dichloro-5-nitropyridazine
Primary Activation (C4): The C4 position is ortho to the nitro group. In halonitro-heterocycles, the ortho-nitro effect is the dominant directing force because the nitro group is a more powerful resonance acceptor than the ring nitrogen.
Secondary Activation (C3): The C3 position is alpha to the ring nitrogen (N2). While alpha-haloazines are generally reactive, C3 is meta to the nitro group. Consequently, the C4 position (nitro-activated) is kinetically favored over C3 (nitrogen-activated).
Core Reactivity: The pyridazine ring, containing two nitrogen atoms, has a lower LUMO energy than the pyridine ring. This makes the pyridazine scaffold globally more electrophilic and faster to react.
Visualization of Activation Pathways
Figure 1: Comparative activation map showing the dominant reaction pathways for both scaffolds.
Comparative Data Profile
Feature
2,4-Dichloro-5-nitropyridine
3,4-Dichloro-5-nitropyridazine
Primary Reaction Site
C4 (Cl displacement)
C4 (Cl displacement)
Major Product
4-Substituted-2-chloro-5-nitropyridine
4-Substituted-3-chloro-5-nitropyridazine
Kinetic Rate
Fast
Very Fast (Lower LUMO)
Regioselectivity
High (>95:5 favoring C4)
High (>90:10 favoring C4)
Dominant Effect
Synergistic (Nitro + Ring N)
Nitro Ortho-Effect
Stability
Stable under standard conditions
Sensitive to hydrolysis in strong base
Experimental Protocols
Protocol A: Regioselective Amination of 2,4-Dichloro-5-nitropyridine
Target: Synthesis of 4-amino-2-chloro-5-nitropyridine derivatives.
Preparation: Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous THF or DCM (0.2 M).
Addition: Cool to 0 °C. Add the amine (1.05 eq) and a base (DIEA or TEA, 1.2 eq) dropwise.
Note: For volatile amines, use a slight excess.
Reaction: Stir at 0 °C to RT for 1–2 hours.
Monitoring: TLC usually shows rapid conversion. The C4-substituted product is often more polar than the starting material.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Outcome: Yields are typically 85–95%. The C2-Cl remains intact for subsequent diversification (e.g., Suzuki coupling).
Protocol B: Regioselective Amination of 3,4-Dichloro-5-nitropyridazine
Target: Synthesis of 4-amino-3-chloro-5-nitropyridazine derivatives.
Preparation: Dissolve 3,4-dichloro-5-nitropyridazine (1.0 eq) in anhydrous THF (0.15 M).
Critical: Ensure solvents are dry. Pyridazines are more prone to hydrolysis than pyridines.
Addition: Cool to -10 °C or 0 °C. Add the amine (1.0 eq) and mild base (
or DIEA, 1.1 eq).
Control: Add the nucleophile slowly to prevent exotherms which can degrade the sensitive diazine ring.
Reaction: Stir at 0 °C. Reaction is often complete within 30–60 minutes due to the high electrophilicity of the diazine core.
Workup: Quench with saturated
. Extract rapidly with DCM.
Caution: Avoid prolonged exposure to strong aqueous base during workup to prevent ring degradation.
Outcome: The C4-isomer is the major product. The C3-Cl is deactivated relative to C4 but remains reactive for a second
step under forcing conditions (e.g., heating at 80 °C).[3]
Mechanistic Logic & Troubleshooting
Why C4 over C2/C3?
In both molecules, the transition state energy is minimized when the negative charge can be delocalized onto the nitro group. This requires the nucleophile to attack the position ortho or para to the nitro group.[1]
Over-reaction: With primary amines, the pyridazine scaffold is reactive enough to undergo double substitution (at C4 and C3) if excess amine and heat are applied. Maintain strict stoichiometry (1.0 eq) and low temperatures to isolate the mono-adduct.
Hydrolysis: The C4-Cl in 3,4-dichloro-5-nitropyridazine is extremely labile. Traces of water in the solvent can lead to the formation of the pyridazinone (OH substitution) impurity.
References
BenchChem. (2025).[2][5] A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Link
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[6] (General principles of diazine reactivity and Meisenheimer complex stabilization).
Potkin, V. I., et al. (2008). "Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines." Russian Journal of Organic Chemistry, 44(8), 1211–1214. (Demonstrates ortho-EWG selectivity in analogous electron-deficient systems). Link
ChemicalBook. (2025). Product Monograph: 2,4-Dichloro-5-nitropyridine (CAS 4487-56-3).[7][8] Link
A Senior Application Scientist's Guide to HPLC Purity Analysis of Pyridazine Intermediates
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Pyridazine derivatives, a vital class of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Pyridazine derivatives, a vital class of nitrogen-containing heterocycles, are key building blocks in numerous active pharmaceutical ingredients (APIs). Their inherent polarity and potential for isomer formation, however, present unique challenges for purity analysis. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyridazine intermediates, grounded in scientific principles and supported by experimental data. We will explore the nuances of method selection, development, and troubleshooting to empower you to build robust and reliable analytical protocols.
The Analytical Challenge: Understanding Pyridazine Intermediates
Pyridazine and its derivatives are aromatic six-membered rings containing two adjacent nitrogen atoms. This structure imparts a significant dipole moment and basicity, influencing their chromatographic behavior.[1] A common and critical pyridazine intermediate is 3,6-dichloropyridazine , often synthesized from maleic anhydride and a hydrazine source.[2] The synthesis and subsequent reactions can introduce a variety of impurities that must be meticulously monitored and controlled.
Common Impurities in Pyridazine Intermediate Synthesis:
Positional Isomers: In substituted pyridazines, isomers can form that are often difficult to separate due to their similar physicochemical properties.
Degradation Products: Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, and heat, help identify potential degradation products that could form during manufacturing or storage.[3][4]
The goal of a successful HPLC purity method is to resolve the main pyridazine intermediate from all known and potential impurities, allowing for accurate quantification.
Strategic Method Development: A Comparative Approach
The selection of the HPLC mode and stationary phase is the most critical decision in method development.[5] For pyridazine intermediates, the choice primarily lies between Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Technical Comparison: Melting Point Determination of 3,4-Dichloro-5-nitropyridazine
This guide details the rigorous thermal characterization of 3,4-dichloro-5-nitropyridazine (CAS 1706465-11-3).[1] Given the specific structural hazards (nitro-halogenated diazine) and lack of widespread literature data,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the rigorous thermal characterization of 3,4-dichloro-5-nitropyridazine (CAS 1706465-11-3).[1] Given the specific structural hazards (nitro-halogenated diazine) and lack of widespread literature data, this guide prioritizes experimental safety and methodological precision over simple value lookup.
Executive Summary & Compound Profile
3,4-dichloro-5-nitropyridazine is a specialized heterocyclic building block used in the synthesis of bioactive pyridazine derivatives.[1] Its structure—a 1,2-diazine ring substituted with two chlorine atoms and a nitro group—presents unique challenges for thermal analysis:
Thermal Instability: The nitro group ortho to a halogen on a nitrogen-rich ring creates a potential for energetic decomposition near the melting point.
Sublimation Risk: Halogenated heterocycles often sublime before melting, obscuring the true liquidus point in open capillary systems.
Low-Melting Characteristics: Structural analogs (e.g., 2,4-dichloro-5-nitropyrimidine) exhibit melting points near ambient temperature (<50°C), requiring precise cooling control often lacking in standard apparatus.[1]
This guide compares three methodologies to determine the melting point (MP) and purity of this compound, recommending Differential Scanning Calorimetry (DSC) as the definitive standard.
Comparative Overview
Feature
Method A: Capillary (Visual)
Method B: Auto-Optoelectronic
Method C: DSC (Recommended)
Primary Output
Clear Point / Meniscus
% Light Transmission
Heat Flow (mW) & Onset Temp ()
Precision
1.0–2.0 °C
0.5 °C
0.1 °C
Decomposition Detection
Subjective (Color change)
Poor (Darkening blocks sensor)
Excellent (Exothermic events)
Sublimation Handling
Poor (Sample escapes)
Moderate (Sealed capillaries)
Best (Hermetically sealed pans)
Suitability for 3,4-Cl2-5-NO2
Screening Only
Routine QC
Characterization & Safety
Experimental Methodologies
Method A: Standard Capillary (Thomas-Hoover / Mel-Temp)
Best for: Quick purity checks during synthesis optimization.[1]
The Protocol:
Sample Prep: Dry the sample in a vacuum desiccator (P2O5) for 4 hours. Grind to a fine powder to ensure uniform heat transfer.
Loading: Pack 2–3 mm of sample into a defined capillary tube. Crucial: For this volatile compound, use a flame-sealed capillary to prevent sublimation.[1]
Ramp: Rapid heat (10°C/min) to 10°C below the expected range (est. 40–60°C based on analogs), then slow to 1°C/min.
Observation: Record the onset (first liquid droplet) and clear point (complete liquefaction).
Critical Failure Mode:
Users often mistake the "fogging" of the glass (sublimation) for the onset of melting. If the sample turns dark brown/black before flowing, it is decomposing, not melting.
Method B: Differential Scanning Calorimetry (DSC)
Best for: Definitive characterization, purity calculation, and safety screening.[1]
The Protocol:
Instrument: Heat flux DSC (e.g., TA Instruments or Mettler Toledo).
Calibration: Indium standard (
= 156.6°C, = 28.45 J/g).
Pan Selection: Use hermetically sealed aluminum pans with a pinhole (or high-pressure gold-plated pans if explosion risk is suspected).[1] Why? This suppresses sublimation and contains potential decomposition gases.
Melting: Look for a sharp endothermic peak (downward).[3] The melting point is defined as the extrapolated onset temperature (
), not the peak maximum.
Decomposition: Look for a broad exothermic hump (upward) immediately following or overlapping the melt.
Purity: Use the Van't Hoff equation analysis on the melting peak leading edge (available in standard DSC software) to calculate molar purity.
Decision Logic & Workflow
The following diagram illustrates the decision process for characterizing thermally labile nitro-heterocycles.
Caption: Workflow for thermal analysis of labile nitro-compounds. TGA precedes DSC to protect the sensor from violent decomposition.
Expected Data & Artifacts
Since 3,4-dichloro-5-nitropyridazine is a research chemical without a standard pharmacopeial monograph, researchers must rely on first-principles interpretation.[1] Based on structural analogs (e.g., 2,4-dichloro-5-nitropyrimidine, MP ~28-32°C; 2,4-dichloro-5-nitropyridine, MP ~60°C), the expected behavior is:
Parameter
Expected Observation
Causality
Melting Range
40°C – 80°C (Predicted)
The diazine ring decreases aromaticity compared to pyridine, potentially lowering lattice energy, but the dipole from the nitro group may increase it.[1]
DSC Trace
Sharp Endotherm followed by Exotherm
The melt (endothermic) disrupts the lattice; the nitro group triggers thermal decomposition (exothermic) shortly after entering the liquid phase.
TGA Trace
Mass loss onset > 120°C
If mass loss occurs before the DSC melt peak, the sample is solvated or subliming.
Common Artifacts to Avoid
The "Sweating" False Positive: Hygroscopic impurities may liquefy on the surface at
.
Fix: DSC distinguishes this as a broad, low-energy pre-transition peak, whereas capillary methods falsely record it as the "onset."[1]
Sublimation Recrystallization: The sample vanishes from the bottom of the capillary and reforms at the cool top.
Fix: Use sealed capillaries or DSC.
References
Compound Identity: CAS Registry Number 1706465-11-3 . 3,4-dichloro-5-nitropyridazine.[1][4] Chemical Abstracts Service.
Methodology: Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Chapter 2: DSC Theory).
Safety: Cardillo, P. (2001). "Thermal stability of nitro-compounds." Journal of Loss Prevention in the Process Industries, 14(3), 165-168.[1]
Analogous Behavior:Thermal decomposition of chloronitropyridines.
Standard: ASTM E794-06 (2018).[1] Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International. [Link]
A Researcher's Guide to Spectroscopic Validation of Regioisomers in Pyridazine Synthesis
For Researchers, Scientists, and Drug Development Professionals The synthesis of substituted pyridazines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, ofte...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridazines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, often yields a mixture of regioisomers.[1] The precise structural elucidation of these isomers is a critical step in drug discovery and development, as different regioisomers can exhibit vastly different pharmacological and physicochemical properties.[2] This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous validation of pyridazine regioisomers, grounded in experimental data and established methodologies.
The Challenge of Regioisomerism in Pyridazine Chemistry
Comparative Analysis of Spectroscopic Techniques
A multi-faceted spectroscopic approach is often necessary for the conclusive assignment of pyridazine regioisomers. While each technique provides valuable information, their combined application offers a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and widely used technique for distinguishing regioisomers.[5] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a comprehensive picture of the molecular framework.[6][7]
Key NMR Experiments for Pyridazine Regioisomer Analysis:
¹H NMR: The chemical shifts and coupling constants of the aromatic protons on the pyridazine ring are highly sensitive to the substitution pattern. Electron-withdrawing or -donating groups significantly influence the electronic environment of adjacent protons.[8]
¹³C NMR: The chemical shifts of the carbon atoms in the pyridazine ring provide complementary information to ¹H NMR, aiding in the assignment of substitution patterns.[9]
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, facilitating the unambiguous assignment of protonated carbons.[6]
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most critical experiment for differentiating regioisomers. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of substituent groups to specific positions on the pyridazine ring.[6][10]
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space. This is particularly useful for confirming the relative positions of substituents, especially in sterically crowded molecules.[11]
Workflow for NMR-Based Regioisomer Validation
Caption: Workflow for unambiguous regioisomer assignment using a suite of NMR experiments.
Experimental Data Synopsis:
The following table summarizes typical ¹H NMR chemical shift differences observed for protons on a disubstituted pyridazine ring, illustrating the diagnostic power of this technique.
Regioisomer
H-4 Chemical Shift (ppm)
H-5 Chemical Shift (ppm)
Diagnostic Feature
3,6-Disubstituted
~7.8 - 8.2
~7.8 - 8.2
Symmetrical pattern, often an AA'BB' system or two doublets with similar shifts depending on substituents.[12]
3,4-Disubstituted
N/A
~8.5 - 9.0
H-5 is significantly deshielded due to the anisotropic effect of the adjacent nitrogen and the C-4 substituent.[13]
3,5-Disubstituted
~7.5 - 7.9
N/A
H-4 is typically more shielded compared to the H-5 proton in the 3,4-isomer.
Note: Actual chemical shifts are highly dependent on the specific substituents and the solvent used.
Mass Spectrometry (MS): A Complementary Tool
While NMR is the primary tool for determining connectivity, mass spectrometry can provide valuable complementary information, especially when dealing with complex mixtures or when NMR data is ambiguous. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming the molecular formula. Fragmentation patterns in MS/MS experiments can sometimes offer clues to the substitution pattern, although distinguishing regioisomers solely by MS can be challenging.[14][15]
X-ray Crystallography: The Gold Standard for Absolute Confirmation
For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the absolute configuration of chiral centers.[16][17] This technique is considered the "gold standard" for structural validation and is often used to definitively confirm the assignments made by NMR spectroscopy.[18][19] However, obtaining high-quality crystals suitable for X-ray analysis can be a significant bottleneck.
Logical Flow for Spectroscopic Validation
Caption: Logical workflow for the spectroscopic validation of pyridazine regioisomers.
Detailed Experimental Protocols
Protocol: HMBC Analysis for Distinguishing 3,6- vs. 3,4-Disubstituted Pyridazines
Objective: To unambiguously determine the substitution pattern of a disubstituted pyridazine.
Methodology:
Sample Preparation: Dissolve 5-10 mg of the purified pyridazine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup:
Spectrometer: 500 MHz or higher for optimal resolution and sensitivity.
Probe: A broadband or inverse-detection probe is recommended.
Temperature: Set to a stable temperature, typically 298 K.
Acquisition Parameters:
Experiment: hsqcetgplp (or equivalent pulse program for HMBC).
¹H Spectral Width: 10-12 ppm.
¹³C Spectral Width: 200-220 ppm.
Number of Scans (NS): 8-16 (adjust based on sample concentration).
Number of Increments (in F1): 256-512.
Long-Range Coupling Constant (J-HMBC): Set to 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[10]
Data Processing and Analysis:
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
Perform Fourier transformation and phase correction.
Analyze the 2D spectrum for correlations between protons and carbons separated by 2 or 3 bonds.
Interpreting the Results:
For a 3,6-disubstituted pyridazine: Protons on the substituents at C-3 and C-6 will show HMBC correlations to the quaternary carbons C-3 and C-6, respectively, and to the protonated carbons C-4 and C-5. The protons at C-4 and C-5 will show correlations to each other's carbons and to the quaternary carbons.
For a 3,4-disubstituted pyridazine: Protons on the substituent at C-3 will show correlations to C-4 (quaternary) and C-2 (if applicable). Protons on the substituent at C-4 will show correlations to C-3 (quaternary) and C-5 (protonated). The proton at C-5 will show correlations to C-3 and C-4.
Conclusion
The unambiguous determination of regioisomers in pyridazine synthesis is a critical aspect of chemical research and drug development. A systematic approach employing a combination of 1D and 2D NMR techniques, complemented by mass spectrometry and, where possible, X-ray crystallography, provides a robust and self-validating framework for structural elucidation. By carefully analyzing the correlations in HMBC and NOESY spectra, researchers can confidently assign the correct regioisomeric structure, ensuring the integrity of their scientific findings and the progression of their research endeavors.
References
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Gomha, S. M., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 813-818. Retrieved from [Link]
NMRGenerator. (n.d.). HSQC-NOESY. Retrieved from [Link]
ResearchGate. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Structure of Pyridazine at 100 K. Retrieved from [Link]
PubMed. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Analytical Chemistry, 92(15), 10474-10481. Retrieved from [Link]
PMC. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(15), 10185-10243. Retrieved from [Link]
Preprints.org. (2023). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints. Retrieved from [Link]
Taylor & Francis Online. (2017). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 834-841. Retrieved from [Link]
White Rose Research Online. (2021). Steric and Electronic Effects on the ¹H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Chemistry – A European Journal, 27(25), 7348-7355. Retrieved from [Link]
Lucrari Stiintifice. (n.d.). PYRIDAZINE IZOMERS WITH BIOLOGICAL ACTIVITY. Retrieved from [Link]
Wiley Online Library. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. Retrieved from [Link]
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. Retrieved from [Link]
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
PubMed. (2011). Synthesis and complete assignment of the ¹H and ¹³C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Magnetic Resonance in Chemistry, 49(10), 654-660. Retrieved from [Link]
RSC Publishing. (2016). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Chemical Communications, 52(62), 9687-9690. Retrieved from [Link]
Growing Science. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). International Journal of Advanced Biological and Biomedical Research, 1(2), 176-182. Retrieved from [Link]
PMC. (2009). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Molecules, 14(1), 383-389. Retrieved from [Link]
PMC. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1631. Retrieved from [Link]
ResearchGate. (2009). (PDF) Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. Retrieved from [Link]
MRRC. (n.d.). Structure Elucidation Notes. Retrieved from [Link]
PMC. (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Journal of the American Chemical Society, 145(31), 17188-17194. Retrieved from [Link]
ResearchGate. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
ResearchGate. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from [Link]
PubMed Central. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 6(51), 35635-35653. Retrieved from [Link]
MDPI. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2185. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure for some 3,6-disubstituted pyridazine derivatives.... Retrieved from [Link]
PMC. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(9), 1158. Retrieved from [Link]
MDPI. (2018). General Strategies for RNA X-ray Crystallography. International Journal of Molecular Sciences, 19(9), 2736. Retrieved from [Link]
Comparative Guide: Biological Activity & Physicochemical Profiling of Pyridazine vs. Pyridine Scaffolds
[1] Executive Summary In modern medicinal chemistry, the strategic replacement of aromatic rings (scaffold hopping) is a primary tool for optimizing drug-like properties. While pyridine ( ) remains the most ubiquitous he...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In modern medicinal chemistry, the strategic replacement of aromatic rings (scaffold hopping) is a primary tool for optimizing drug-like properties. While pyridine (
) remains the most ubiquitous heteroaromatic replacement for phenyl rings due to its synthetic accessibility and balanced lipophilicity, pyridazine (, 1,2-diazine) has emerged as a high-value "problem solver" scaffold.[1]
This guide analyzes the biological and physicochemical trade-offs between these two scaffolds.[2][3] The core distinction lies in the "Diazine Effect" : the introduction of a second, adjacent nitrogen atom in pyridazine dramatically lowers basicity (pKa ~2.3 vs. 5.2 for pyridine), increases polarity (Dipole ~4.2D vs. 2.2D), and often enhances metabolic stability by reducing electron density, thereby mitigating oxidative metabolism.
Part 1: Physicochemical & Structural Analysis
The biological divergence between pyridine and pyridazine stems from their fundamental electronic differences.
Pyridazine remains neutral at physiological pH; Pyridine may protonate.
LogP (Lipophilicity)
~0.65 - 0.84
~ -0.51
Pyridazine significantly lowers LogD, improving water solubility.
Dipole Moment
~2.2 D
~3.9 - 4.2 D
Higher polarity of pyridazine improves solubility but may reduce membrane permeability.
H-Bonding
1 Acceptor
2 Acceptors (Alpha-effect)
Pyridazine offers a unique "dual-acceptor" motif for specific binding pockets.
Metabolic Liability
Prone to N-oxidation & hydroxylation
Generally more stable; less prone to oxidative metabolism
Pyridazine is electron-deficient, resisting CYP-mediated oxidation.
The "Diazine Effect" Explained
In pyridazine, the lone pair repulsion between the two adjacent nitrogen atoms creates a unique electrostatic environment.
Reduced Basicity: The inductive withdrawal of the second nitrogen makes the lone pairs less available for protonation.[5] This is critical for avoiding "lysosomotropism" (trapping of drugs in acidic organelles), a common toxicity issue with basic pyridines.
Solubility Boost: The high dipole moment and lower LogP make pyridazine an excellent scaffold for rescuing insoluble lead compounds.
Part 2: Biological Activity & Case Studies[6][7][8]
Case Study 1: Kinase Inhibitor Selectivity (The "Gatekeeper" Interaction)
In kinase drug discovery, the hinge-binding region is critical. Pyridine is a classic hinge binder, often accepting a hydrogen bond from the backbone amide. However, pyridazine has gained traction in next-generation inhibitors like Ensartinib (ALK inhibitor) and Deucravacitinib (TYK2 inhibitor).[6]
Mechanism: The 1,2-diazine motif can form distinct water-mediated hydrogen networks that pyridine cannot.
Outcome: Replacing a pyridine with a pyridazine often maintains potency while drastically reducing hERG channel inhibition (cardiotoxicity) due to the reduced basicity (pKa < 7.0 is often preferred for hERG avoidance).
Case Study 2: Metabolic Stability (CYP Inhibition)
Pyridine rings are frequently metabolic "soft spots." The nitrogen lone pair can coordinate with the heme iron of Cytochrome P450 enzymes, leading to direct inhibition (drug-drug interaction risk) or N-oxidation.
The Switch: Pyridazine is more electron-deficient.[1][6] This lowers the HOMO energy, making it harder for CYP enzymes to oxidize the ring carbons.
Data Support: In matched molecular pair (MMP) analyses, replacing a pyridine with a pyridazine has been shown to improve microsomal stability (t1/2) by >2-fold in oxidative clearance assays.
Executive Summary: Immediate Action Protocol Stop and Verify: Before handling 3,4-Dichloro-5-nitropyridazine (CAS: 57579-59-6 or related analogs), you must recognize that this is not standard organic waste. It combines a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Protocol
Stop and Verify: Before handling 3,4-Dichloro-5-nitropyridazine (CAS: 57579-59-6 or related analogs), you must recognize that this is not standard organic waste. It combines a nitro group (explosive potential) with a pyridazine ring (high nitrogen content/energy) and labile halogens (toxicity/acid generation).
The Golden Rule: Do not mix this compound with strong nucleophiles (e.g., hydrazine, sodium azide, strong bases) or oxidizers in the waste stream. The resulting nucleophilic aromatic substitution (
) can be uncontrollably exothermic.
Disposal Decision Matrix:
Pure Solid (>1g): Treat as High-Hazard/Reactive Waste. Do not dissolve just to dispose.
Reaction Mixture: Quench carefully, separate organic layer, dispose as Halogenated Solvent.
Trace Contamination: Double-bag and dispose as Solid Hazardous Waste.
Hazard Identification & Mechanistic Reasoning
To dispose of this chemical safely, you must understand why it is dangerous.
Structural Analysis
Nitro Group (
): Provides oxygen for combustion and destabilizes the ring electrons. In high concentrations, this introduces shock and thermal sensitivity.
Pyridazine Core (1,2-Diazine): The adjacent nitrogen atoms (
bond) possess higher formation energy than pyridine. This makes the ring more susceptible to ring-opening or high-energy decomposition compared to standard aromatics.
Chlorine Substituents: These are excellent leaving groups. In the presence of nucleophiles (found in common waste containers like aqueous ammonia or hydroxide bases), these chlorines will undergo rapid substitution, releasing heat and HCl.
Critical Incompatibilities
Incompatible Class
Example
Mechanism of Danger
Strong Bases
NaOH, KOH, Ammonia
Rapid reaction generating heat; potential formation of unstable hydroxyl-nitropyridazines.
Reducing Agents
, Metals (Zn, Fe)
Reduction of nitro group to amine/hydroxylamine (exothermic); potential for runaway reaction.
Oxidizers
Peroxides, Nitric Acid
Increased risk of detonation; complete oxidation of the ring.
Acetone/Ketones
Acetone
Under basic conditions, can form Janovsky complexes (colored, unstable intermediates).
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Stock or Recrystallized)
Use this protocol for expired shelf stock or unused solid reagents.
Do Not Solubilize: Unlike standard organics, do not dissolve pure nitro-heterocycles in acetone or methanol for disposal. This increases the surface area for reaction and flammability.
Primary Containment: Keep the substance in its original screw-top vial if possible. If not, transfer to a high-density polyethylene (HDPE) wide-mouth jar.
Labeling: Apply a hazardous waste label with the following specific flags:
Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag.
Logistics: Contact your EHS (Environmental Health & Safety) officer immediately. Request a "Lab Pack" pickup. This ensures the solid is incinerated directly without being consolidated into a 55-gallon drum where it could react with other wastes.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction byproducts.
Quenching (The "Safe Stop"):
If the reaction involved strong bases or nucleophiles, quench the mixture with dilute acid (e.g., 1M HCl) to neutralize the nucleophiles before disposal.
Reasoning: This prevents the
reaction from continuing in the waste drum.
Segregation:
Pour the organic phase into a waste container designated "Halogenated Organic Waste."
CRITICAL: Ensure this container does not contain azides or strong oxidizers.
pH Check: Verify the waste stream is Neutral to Slightly Acidic (pH 4-7). Avoid basic conditions which degrade the pyridazine ring unpredictably.
Scenario C: Spills and Contaminated Debris
Solid Spill: Do not sweep rapidly (friction risk). Dampen with water/surfactant, then scoop into a container.
Liquid Spill: Absorb with vermiculite or clay. Do not use paper towels (cellulose nitrate formation risk with nitro compounds is low but non-zero; clay is safer).
Debris: Place gloves, weigh boats, and contaminated absorbents into a yellow/red biohazard-style bag or a rigid bucket labeled "Solid Hazardous Waste."
Operational Decision Logic (Visualized)
The following diagram illustrates the decision-making process for disposing of 3,4-Dichloro-5-nitropyridazine to ensure segregation from incompatible streams.
Figure 1: Decision logic for segregating 3,4-Dichloro-5-nitropyridazine waste streams to prevent chemical incompatibility.
Emergency Contingencies
In the event of exposure or accidental release, follow these specific protocols:
Event
Immediate Action
Scientific Rationale
Skin Contact
Wash with soap and water for 15 min. Do not use ethanol.
Ethanol increases skin permeability and may solubilize the nitro-compound, driving it deeper into the dermis.
Eye Contact
Flush with water for 15 min.[1][2][3] Consult ophthalmologist.
Halogenated heterocycles are lachrymators and can cause permanent corneal clouding.
Inhalation
Move to fresh air.[1][2][3][4] Monitor for delayed pulmonary edema.
Nitrogen oxides () and HCl released during decomposition are delayed-action lung irritants.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
PubChem. (n.d.). Compound Summary: 2,4-Dichloro-5-nitropyridine (Structural Analog). National Library of Medicine.
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.
Personal protective equipment for handling 3,4-Dichloro-5-nitropyridazine
Part 1: Executive Safety Directive The "Silent Aggressor" Profile 3,4-Dichloro-5-nitropyridazine is not merely a toxic solid; it is a highly reactive electrophile. Structurally, the electron-withdrawing nitro group combi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive
The "Silent Aggressor" Profile
3,4-Dichloro-5-nitropyridazine is not merely a toxic solid; it is a highly reactive electrophile. Structurally, the electron-withdrawing nitro group combined with the 1,2-diazine ring activates the chlorine atoms toward Nucleophilic Aromatic Substitution (
).
Why this matters to you:
Your skin and mucous membranes are rich in nucleophiles (amines, thiols). Upon contact, this compound does not just "sit" on the skin; it covalently binds to proteins, leading to:
Immediate Chemical Burns: Hydrolysis of the C-Cl bond releases HCl on moist surfaces (eyes, lungs).
Severe Sensitization: Haptenization of skin proteins can cause life-long allergic contact dermatitis.
Genotoxicity Risk: As an alkylating-like agent, it must be treated as a potential mutagen.
Operational Rule: Handle as if it is a potent sensitizer and corrosive. Zero skin contact is the only acceptable standard.
Part 2: Risk Assessment & PPE Matrix
Do not rely on standard latex gloves. The lipophilic nature of chlorinated heterocycles allows them to permeate standard rubber rapidly.
Personal Protective Equipment (PPE) Standards
Component
Specification
Technical Rationale
Hand Protection (Primary)
Silver Shield / 4H (Laminate)
Impermeable Barrier. Nitrile degrades upon prolonged exposure to chlorinated aromatics in organic solvents. Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity)
5 mil Nitrile (Disposable)
Worn over the laminate glove to provide grip and protect the inner glove from mechanical tears. Change every 15 mins or immediately upon splash.
Respiratory
P100 + OV Cartridge (or Fume Hood)
Solid dust is the primary vector. If weighing outside a hood (never recommended), a full-face respirator is mandatory to protect eyes from HCl hydrolysis vapors.
Eye Protection
Chemical Goggles (Not Safety Glasses)
Safety glasses allow dust entry from the side. Hydrolysis in the eye fluid causes immediate corneal opacity.
Body Defense
Tyvek Lab Coat (Closed wrist)
Cotton absorbs and holds the chemical against the skin. Tyvek repels dust and is disposable.
Part 3: Operational Protocol (Step-by-Step)
A. Weighing & Transfer
Context: The highest risk of exposure occurs during the transfer of solid material due to static-induced dust dispersion.
Engineering Control: All operations must occur inside a certified chemical fume hood.
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before dispensing. The nitro group contributes to high static retention.
The "Double-Boat" Technique:
Place the weighing boat inside a larger secondary container (e.g., a crystallization dish).
Dispense the chemical.
If any grains fall, they land in the secondary container, not the hood floor.
Solvent Selection: Dissolve the solid immediately after weighing. Do not transport dry solid across the lab. Preferred solvent: Dichloromethane (DCM) or Ethyl Acetate . Avoid alcohols initially if nucleophilic attack is not desired (though slow).
B. Reaction Setup (Thermal Stability Warning)
Thermodynamics: The nitro-pyridazine core is energy-rich. Avoid heating above 80°C without a DSC (Differential Scanning Calorimetry) safety scan.
Incompatibility: Violent reaction possible with strong bases (Hydrazine, NaOH) or reducing agents (Zn/HCl).
Part 4: Visualization - Safe Handling Workflow
The following logic flow dictates the decision-making process for handling and emergency response.
Caption: Operational logic flow for handling 3,4-Dichloro-5-nitropyridazine, prioritizing containment of dust and specific spill response protocols.
Part 5: Disposal & Logistics
Waste Stream Classification:
RCRA Code: Not specifically listed, but must be treated as D003 (Reactivity) if mixed with other energetic materials, or general Halogenated Organic Waste .
Deactivation Protocol:
Before disposal, small amounts of residue on glassware can be quenched by soaking in a 10% Sodium Carbonate (
) solution overnight. This hydrolyzes the active chlorines to less toxic hydroxyls.
Warning: This process generates heat and gas (
). Perform in an open container in the hood.
Spill Response Kit:
Vermiculite/Sand: For liquid spills.
Dilute NaOH (5%): For surface decontamination (destroys the electrophilic core).
Silver Shield Gloves: Keep a spare pair taped to the spill kit.
References
National Institutes of Health (PubChem). (2023). Compound Summary: Chloronitropyridines and Analogs (Hazards). Retrieved October 26, 2023, from [Link]
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